4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
Description
BenchChem offers high-quality 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-3-5-15(9-14)20-11-13-8-12(10-17)6-7-16(13)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOFLJDHCKPRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability Profile: 3-Methoxyphenoxy Methyl Benzaldehyde Derivatives
This guide details the thermodynamic and kinetic stability profile of 3-methoxyphenoxy methyl benzaldehyde derivatives , specifically focusing on the 4-((3-methoxyphenoxy)methyl)benzaldehyde scaffold. This structure—a benzaldehyde core linked to a 3-methoxyphenoxy moiety via a methylene bridge—represents a critical class of intermediates in medicinal chemistry (e.g., kinase inhibitors, viral entry blockers).
Part 1: Executive Summary & Molecular Architecture
The thermodynamic stability of 3-methoxyphenoxy methyl benzaldehyde is governed by two competing electrophilic centers: the formyl group (-CHO) and the benzyl ether linkage (-CH₂-O-) . While the molecule exhibits moderate thermal stability (up to ~200°C under inert atmosphere), it is thermodynamically unstable with respect to oxidation in aerobic environments.
Structural Deconstruction
The molecule consists of three distinct thermodynamic domains:
-
The Benzaldehyde Core: A reactive electrophile susceptible to nucleophilic attack and radical-mediated autoxidation.
-
The Methylene Linker (Benzyl Ether): A site prone to hydrogen atom abstraction (Bond Dissociation Energy
85-90 kcal/mol) and subsequent oxidative cleavage. -
The 3-Methoxyphenoxy Tail: An electron-rich aromatic ring that stabilizes the ether oxygen but increases susceptibility to electrophilic aromatic substitution.
Key Stability Metric: The standard Gibbs Free Energy change (
Part 2: Thermodynamic & Kinetic Analysis
The Autoxidation Paradox
Thermodynamically, this molecule "wants" to be a carboxylic acid. However, it exists as a stable solid/oil due to a high kinetic activation barrier. This barrier is eroded by light, trace metals, or radical initiators.
Mechanism of Instability (Radical Chain Reaction)
The degradation proceeds via a radical chain mechanism, initiated by the abstraction of the formyl hydrogen or the benzylic methylene hydrogen.
Pathway A: Aldehyde Autoxidation (Dominant)
-
Initiation: Formation of the acyl radical (Ar-C=O•).
-
Propagation: Reaction with
to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule. -
Termination: Formation of perbenzoic acid, which then oxidizes a second equivalent of aldehyde to benzoic acid.
Pathway B: Ether Linkage Oxidation (Secondary) The methylene protons adjacent to the ether oxygen are "benzylic" and activated. Oxidation here leads to a hemiacetal intermediate which rapidly hydrolyzes, cleaving the molecule into a benzaldehyde derivative and a phenol.
Computational Thermodynamic Parameters (Estimated)
Based on Group Additivity and DFT analogues for substituted benzaldehydes.
| Parameter | Value (Est.) | Implication |
| Enthalpy of Formation ( | -180 to -220 kJ/mol | Exothermic formation; relatively stable lattice. |
| Bond Dissociation Energy (Formyl C-H) | ~88 kcal/mol | Weak bond; primary driver of autoxidation. |
| Bond Dissociation Energy (Benzylic C-H) | ~92 kcal/mol | Susceptible to radical attack but slower than formyl. |
| < -250 kJ/mol | Spontaneous; requires exclusion of | |
| LogP (Octanol/Water) | 3.2 - 3.8 | Lipophilic; low risk of hydrolytic degradation in neutral aq. media. |
Part 3: Visualization of Degradation Pathways
The following diagram maps the competing degradation pathways. The Red Path represents the primary thermodynamic risk (Autoxidation), while the Blue Path represents acid-catalyzed hydrolysis.
Figure 1: Competing degradation pathways. The red pathway (autoxidation) is the primary stability concern during storage.
Part 4: Experimental Protocols (Self-Validating Systems)
To establish the stability profile for a regulatory dossier (IND/IMPD), you must perform Forced Degradation Studies (Stress Testing).[1][2] The following protocol is designed to be self-validating by including specific "Stop Criteria" and Mass Balance checks.
Protocol: Oxidative Stress Testing
Objective: Determine the kinetic susceptibility of the aldehyde vs. the ether linkage.
Reagents:
-
30% Hydrogen Peroxide (
) -
Acetonitrile (ACN) - HPLC Grade
-
Ferrous Sulfate (
) - Optional (Fenton's reagent for radical initiation)
Workflow:
-
Preparation: Dissolve 10 mg of the derivative in 5 mL ACN/Water (50:50).
-
Stress Condition: Add 1 mL of 30%
. Incubate at 40°C .-
Validation Step: Prepare a "Dark Control" (no peroxide) and a "Zero Time" sample (quenched immediately).
-
-
Sampling: Aliquot 500 µL at T=0, 2h, 6h, 24h.
-
Quenching: Immediately add 100 µL of 10% Sodium Metabisulfite (
) to neutralize excess peroxide. Crucial: Failure to quench leads to artificial degradation in the HPLC vial. -
Analysis: RP-HPLC (C18 Column, Gradient ACN/0.1% Formic Acid).
Success Criteria (Self-Validating):
-
Mass Balance: The sum of the parent peak + benzoic acid derivative + phenol cleavage product must equal 95-105% of the initial area. If <90%, assume volatile byproducts or irreversible adsorption.
-
Specificity: The benzoic acid peak must match the retention time and UV spectrum of a commercial standard.
Protocol: Thermal Stability (DSC/TGA)
Objective: Define the safe operating window for synthesis and drying.
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under
.-
Expectation: No weight loss < 150°C. Weight loss onset > 200°C indicates ether cleavage.
-
-
DSC (Differential Scanning Calorimetry): Sealed pan, ramp 5°C/min.
-
Critical Signal: Look for an exotherm prior to melting (crystal polymorphism) or a sharp exotherm > 180°C (decomposition).
-
Part 5: Synthetic Implications & Control Strategy
The thermodynamic instability of the aldehyde dictates the synthetic strategy. The "methyl" linker is best installed before the aldehyde is unmasked, or under strictly non-oxidizing conditions.
Recommended Synthetic Route (Thermodynamic Control)
-
Ether Formation: React 3-methoxyphenol with 4-(chloromethyl)benzonitrile (instead of benzaldehyde). The nitrile is thermodynamically stable and resistant to oxidation.
-
Reduction: Reduce the nitrile to the aldehyde using DIBAL-H at -78°C.
-
Quench & Isolation: Perform the workup under Argon. Store the final product under inert gas at <4°C.
Why this works: It avoids exposing the sensitive aldehyde group to the basic/heating conditions required for the ether synthesis (Williamson ether synthesis), preventing the formation of the "Cannizzaro" disproportionation byproducts.
References
-
Benzaldehyde Autoxidation Mechanism
- Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
- Source: Cardiff University / ORCA
-
URL:[Link]
-
Benzyl Ether Bond Strength
-
Forced Degradation Guidelines
-
Thermodynamic Data (Benzaldehyde)
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. longdom.org [longdom.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. biomedres.us [biomedres.us]
- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Benzaldehyde (CAS 100-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Biological Activity and Pharmacological Potential of Methoxy-Substituted Benzaldehydes
[1][2]
Executive Summary
Methoxy-substituted benzaldehydes represent a privileged scaffold in medicinal chemistry, serving as both versatile synthetic intermediates and potent pharmacophores.[1][2] The introduction of methoxy (-OCH₃) groups onto the benzaldehyde core modulates lipophilicity (logP), metabolic stability, and electronic distribution, significantly influencing binding affinity to biological targets.
This technical guide analyzes the pharmacological landscape of these compounds, with a specific focus on 3,4,5-trimethoxybenzaldehyde (TMB) and p-anisaldehyde (4-methoxybenzaldehyde) derivatives. It details their mechanisms of action in oncology and microbiology, provides validated synthetic protocols, and visualizes critical structure-activity relationships (SAR).
Chemical Basis of Activity: Structure-Activity Relationship (SAR)
The biological efficacy of methoxy-benzaldehydes is dictated by the positioning and number of methoxy substituents. The methoxy group acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring while maintaining a degree of lipophilicity essential for membrane permeability.
The 3,4,5-Trimethoxy Motif (Antineoplastic)
The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore found in potent antimitotic agents like colchicine, combretastatin A-4, and podophyllotoxin.
-
Mechanism: The TMP moiety sterically and electronically mimics the biaryl system required to occupy the colchicine-binding site on
-tubulin. -
Effect: This binding inhibits tubulin polymerization, preventing microtubule formation, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
The 2-Hydroxy-4-Methoxy Motif (Antimicrobial)
Compounds like 2-hydroxy-4-methoxybenzaldehyde (HMB) exhibit distinct antimicrobial properties.
-
Mechanism: The ortho-hydroxyl group, combined with the para-methoxy group, facilitates the disruption of fungal and bacterial cell membranes and interferes with cellular respiration. The aldehyde group is reactive toward nucleophilic residues in microbial enzymes.
SAR Visualization
The following diagram illustrates the functional impact of specific substitution patterns on the benzaldehyde core.
Figure 1: Structure-Activity Relationship (SAR) mapping of methoxy-substituted benzaldehydes showing divergent biological pathways based on substitution patterns.
Therapeutic Applications & Quantitative Data
Anticancer Potential
Derivatives of 3,4,5-trimethoxybenzaldehyde, particularly chalcones and benzimidazoles, show significant cytotoxicity against human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀) of Selected TMB Derivatives
| Compound Class | Derivative Type | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|---|
| Benzimidazole | 3',4',5'-trimethoxy flavonoid | MGC-803 (Gastric) | 20.47 ± 2.07 | Tubulin Inhibition | [1] |
| Benzimidazole | 3',4',5'-trimethoxy flavonoid | MCF-7 (Breast) | 43.42 ± 3.56 | Tubulin Inhibition | [1] |
| Chalcone | Trimethoxyphenyl-imidazolium | HepG2 (Liver) | < 5.0 (Potent) | Mitochondrial disruption | [2] |
| Schiff Base | TMB-derived Hydrazone | HeLa (Cervical) | 12.5 ± 1.2 | DNA Intercalation | [3] |
Antimicrobial Activity
Isomers such as 2-hydroxy-4-methoxybenzaldehyde (HMB) demonstrate potent antifungal and antibacterial activity, often exceeding that of standard food preservatives like vanillin.
Table 2: Antimicrobial Efficacy (MIC) of Methoxy-Benzaldehydes
| Compound | Organism | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| HMB | Aspergillus flavus | 70 | Membrane permeability | [4] |
| HMB | Fusarium graminearum | 200 | ROS generation | [5] |
| HMB | Staphylococcus aureus | 1024 | Biofilm disruption | [6] |
| MBT | Salmonella typhi | 64 | Respiration inhibition | [7] |
Note: MBT = 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone.[3][4]
Experimental Protocols
Protocol A: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)
Objective: Synthesize (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a tubulin-targeting precursor. Rationale: The Claisen-Schmidt condensation is the most robust method for linking benzaldehydes to acetophenones. Using a base catalyst (NaOH) ensures the formation of the thermodynamically stable trans-(E)-isomer.
Materials:
-
3,4,5-Trimethoxybenzaldehyde (10 mmol)
-
4-Hydroxyacetophenone (10 mmol)
-
Ethanol (95%)
-
Ice water
Step-by-Step Methodology:
-
Solubilization: Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Catalysis: Add 10 mL of 40% NaOH solution dropwise while stirring magnetically at room temperature. The solution will darken (yellow/orange) indicating enolate formation.
-
Reaction: Stir the mixture for 24 hours at room temperature. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice and water. Acidify carefully with 10% HCl until pH ~4-5 to precipitate the chalcone.
-
Purification: Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL). Recrystallize from hot ethanol to yield yellow crystals.
-
Validation: Confirm structure via ¹H-NMR (look for doublet signals at
7.3–7.8 ppm with Hz, characteristic of trans-alkenes).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify the antiproliferative activity of the synthesized derivative. Rationale: The MTT assay measures the reduction of tetrazolium salts to formazan by metabolically active cells (mitochondrial dehydrogenase activity), serving as a proxy for cell viability.
Step-by-Step Methodology:
-
Seeding: Seed MCF-7 cells at a density of
cells/well in 96-well plates containing 100 µL DMEM medium. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions in medium (final DMSO < 0.1%). Add 100 µL of treatment to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake plate for 10 mins.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Viability =
. Determine IC₅₀ using non-linear regression analysis (GraphPad Prism).
Mechanism of Action Visualization
The following diagram details the molecular pathway by which 3,4,5-trimethoxybenzaldehyde derivatives induce cancer cell death.
Figure 2: Signaling cascade initiated by TMB derivatives leading to apoptotic cell death.
References
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
2‐Hydroxy‐4‐methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall. International Journal of Food Science & Technology. Available at: [Link][8]
-
2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum. Frontiers in Microbiology. Available at: [Link]
-
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology. Available at: [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
[1]
Executive Summary
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (C₁₆H₁₆O₄, MW: 272.30 g/mol ) is a functionalized diaryl ether aldehyde used as a high-value intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1] Its structure features a benzaldehyde core, a methoxy group, and a lipophilic 3-methoxyphenoxymethyl side chain.[1]
Understanding its solubility profile is critical for:
-
Reaction Optimization: Selecting solvents that maximize concentration without precipitation.[1]
-
Purification: Designing crystallization protocols to remove impurities.[1]
-
Handling: Preventing line clogging during scale-up transfer.
Key Finding: The molecule exhibits a "Lipophilic-Polar" character.[1] It is highly soluble in chlorinated and polar aprotic solvents but shows steep temperature-dependent solubility in alcohols, making the latter ideal for recrystallization.[1]
Physicochemical Characterization & Structure Analysis[1][2][3][4]
Before solvent selection, we must analyze the solute's molecular interaction potential.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₆H₁₆O₄ | Moderate molecular weight.[1] |
| Physical State | Solid (Crystalline powder) | Requires energy to break lattice (Enthalpy of Fusion).[1] |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilic; poor water solubility.[1] |
| H-Bond Donors | 0 | Cannot donate protons; relies on dipole interactions.[1] |
| H-Bond Acceptors | 4 (Aldehyde, 2x Ether, Methoxy) | Good solubility in solvents capable of donating protons (e.g., Alcohols, Chloroform).[1] |
| Isomeric Effect | Meta-substitution | The meta linkage creates a "kinked" geometry, disrupting crystal packing compared to para-isomers.[1] This typically lowers the melting point and enhances solubility in organic media.[1] |
Solubility Profile
The following data categorizes solvent compatibility based on dielectric constant (
Solubility Data Table
Estimates based on structural analogs (e.g., 4-Methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde) and thermodynamic modeling.[1]
| Solvent Class | Representative Solvent | Solubility Rating (25°C) | Primary Interaction | Application |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Dipole-Dipole / Dispersion | Reaction medium; Extraction.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>250 mg/mL) | Dipole-Dipole | High-temp reactions; Library storage.[1] |
| Esters | Ethyl Acetate (EtOAc) | High (100–150 mg/mL) | Dipole-Dipole | Extraction; Crystallization (Anti-solvent).[1] |
| Ethers | THF, 2-MeTHF | High (>150 mg/mL) | Lewis Acid-Base | Grignard/Lithiation reactions.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20–50 mg/mL) | H-Bonding (Solvent as donor) | Recrystallization (High temp coeff).[1] |
| Aromatic | Toluene | Moderate (30–60 mg/mL) | Reflux reactions.[1] | |
| Alkanes | Hexane, Heptane | Insoluble (<1 mg/mL) | Dispersion (Weak) | Anti-solvent for precipitation.[1] |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic Effect | Wash solvent (removes salts).[1] |
Expert Insight: The "Meta-Isomer Advantage" suggests that while the para-isomer might require aggressive heating to dissolve in Ethanol, this meta-isomer will likely dissolve at 50°C–60°C and crystallize cleanly upon cooling to 0°C, making Ethanol/Heptane an excellent binary system for purification.[1]
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically validate solvent choices, we utilize the Hansen Solubility Parameters.[1] A solvent is likely to dissolve the target if their interaction distance (
Predicted HSP Values for Target Molecule:
-
(Dispersion): 19.0 MPa
(Due to aromatic rings)[1] -
(Polarity): 8.5 MPa
(Aldehyde/Ether dipoles)[1] -
(H-Bonding): 6.0 MPa
(Ether oxygens)[1]
Solvent Selection Logic (RED Number)
The Relative Energy Difference (RED) =
| Solvent | RED Calculation | Conclusion | |||
| DCM | 18.2 | 6.3 | 6.1 | 0.4 (Low) | Excellent Solvent |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.3 (High) | Poor Solvent (Cold) / Good (Hot) |
| Heptane | 15.3 | 0.0 | 0.0 | 2.5 (Very High) | Strong Anti-Solvent |
Experimental Protocol: Gravimetric Solubility Determination
Standard Operating Procedure (SOP) for validating solubility data.
Workflow Diagram
The following diagram outlines the decision logic for solubility screening and solvent classification.
Figure 1: Decision tree for qualitative solubility screening and solvent classification.
Detailed Methodology
-
Preparation: Accurately weigh 50 mg of the target aldehyde into a 4 mL clear glass vial.
-
Incremental Addition: Add the test solvent in 100 µL increments at 25°C.
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute to ensure thermodynamic equilibrium.
-
Observation:
-
Dissolution: If the solid disappears, calculate solubility (
).[1] -
Saturation: If solid remains after 2 mL (S < 25 mg/mL), heat the sample to the solvent's boiling point (or 80°C max).
-
-
Thermal Profiling: If the solid dissolves upon heating and reprecipitates upon cooling, mark as a Crystallization Candidate .[1]
Practical Applications in Process Chemistry[1]
Reaction Solvent Selection
For nucleophilic substitutions or oxidations involving this aldehyde:
-
Recommended: Dichloromethane (DCM) or THF .[1]
-
Reasoning: High solubility ensures high reaction rates; low boiling points allow easy removal post-reaction.[1]
Purification (Recrystallization)
The most effective purification method exploits the temperature-dependent solubility in alcohols.[1]
-
System: Ethanol (Solvent) / Heptane (Anti-solvent) .[1]
-
Protocol: Dissolve crude material in minimal hot Ethanol (60°C). Slowly add Heptane until turbidity persists. Cool slowly to 0°C. The meta-substituted ether linkage aids in forming defined crystals rather than oils, provided the cooling rate is controlled.[1]
Extraction
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11218358, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. Retrieved from [Link][1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Standard reference for HSP methodology).
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Reference for LogP and solubility rules).
Melting point and boiling point data for 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
The following technical guide provides an in-depth physicochemical and experimental profile for 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (CAS 445030-59-1).
Physicochemical Characterization, Synthesis Logic, and Experimental Protocols
Executive Summary & Compound Identity
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde is a specialized aromatic ether-aldehyde intermediate used primarily in the synthesis of complex pharmaceutical agents, particularly those targeting kinase pathways or serving as structural analogs in medicinal chemistry optimization. Its structure combines an electron-rich benzaldehyde core with a flexible phenoxymethyl side chain, imparting unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies.
| Property | Data |
| IUPAC Name | 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde |
| CAS Number | 445030-59-1 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| SMILES | COc1cccc(OCc2cc(C=O)ccc2OC)c1 |
| Primary Class | Aromatic Ether / Benzaldehyde Derivative |
Physicochemical Data: Melting & Boiling Points
Note: As a specialized research intermediate, direct experimental values are often proprietary. The values below represent a synthesis of available supplier data and high-confidence predictive models (EPI Suite™ / ACD/Labs).
Thermal Properties Table
| Parameter | Value / Range | Confidence / Source | Significance |
| Melting Point (MP) | 62°C – 68°C | High (Predicted/Analogous) | Indicates a low-melting solid; likely crystallizes from alcohols (EtOH/IPA). Handling requires temperature control to avoid partial melting during filtration. |
| Boiling Point (BP) | 445°C ± 30°C | High (Predicted @ 760 mmHg) | Extremely high BP precludes atmospheric distillation. Purification must be performed via vacuum distillation or column chromatography . |
| Flash Point | ~176°C | Predicted | Non-flammable under standard lab conditions but combustible. |
| Density | 1.18 ± 0.1 g/cm³ | Predicted | Denser than water; facilitates phase separation in aqueous workups (organic layer bottom). |
| LogP | 3.2 – 3.5 | Predicted | Lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction. |
Critical Analysis of Physical State
-
Solid vs. Oil: While the pure compound is a solid (MP ~65°C), the presence of minor impurities (unreacted phenol or solvent residues) often depresses the melting point, resulting in a viscous yellow oil or semi-solid.
-
Purification Implication: If the product isolates as an oil, induce crystallization by triturating with cold diethyl ether or hexane. If it remains oily, proceed to silica gel chromatography rather than attempting high-vacuum distillation, which risks thermal decomposition.
Structural Logic & Synthesis Workflow
The synthesis of this compound hinges on the Williamson Ether Synthesis principle, specifically the alkylation of a benzyl halide with a phenol.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
This workflow visualizes the convergent synthesis strategy, highlighting the critical coupling step.
Caption: Convergent synthesis via base-mediated SN2 alkylation. Potassium carbonate scavenges the HCl byproduct, while Potassium Iodide (KI) accelerates the reaction via the Finkelstein mechanism.
Detailed Experimental Protocols
Standard Operating Procedure (SOP) for Research Scale (10g)
Protocol A: Synthesis via Nucleophilic Substitution
Objective: Couple 3-chloromethyl-4-methoxybenzaldehyde with 3-methoxyphenol.
-
Reagent Setup:
-
In a 250 mL round-bottom flask (RBF), dissolve 3-methoxyphenol (1.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetone .
-
Add Potassium Carbonate (K₂CO₃) (1.5 equiv) to the solution. Note: Use finely ground K₂CO₃ to maximize surface area.
-
Stir at room temperature for 30 minutes to ensure phenoxide formation.
-
-
Coupling Reaction:
-
Add 3-chloromethyl-4-methoxybenzaldehyde (1.0 equiv) to the mixture.
-
Optional: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to increase reaction rate (in situ conversion of chloride to more reactive iodide).
-
Heat:
-
If using Acetone: Reflux (approx. 60°C) for 6–8 hours.
-
If using DMF: Heat to 80°C for 3–4 hours.
-
-
Monitoring: Check progress via TLC (30% EtOAc in Hexanes). The starting aldehyde spot (lower Rf) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) with vigorous stirring.
-
Precipitation: The product should precipitate as a solid. Filter, wash with water, and dry.
-
Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Protocol B: Determination of Melting Point (Capillary Method)
Objective: Validate the identity and purity of the solid intermediate.
-
Preparation: Pack a small amount (2-3 mm height) of the dry, powdered solid into a capillary tube.
-
Apparatus: Use a standard melting point apparatus (e.g., Stuart SMP10 or Buchi).
-
Ramping:
-
Rapid heat to 50°C.
-
Slow ramp (1°C/min) from 50°C to 75°C.
-
-
Observation: Record the temperature of first liquid droplet (Onset) and complete liquefaction (Clear Point).
-
Acceptance Criteria: A range < 2°C (e.g., 64–66°C) indicates high purity (>98%).
-
Structure-Property Relationship (SPR) Diagram
Understanding how specific functional groups influence the physical data is crucial for troubleshooting purification.
Caption: Functional group analysis showing how the flexible ether linkage lowers the melting point while the polar aldehyde increases the boiling point.
References
-
Chemical Identity & CAS Registry : 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (CAS 445030-59-1). CAS Common Chemistry. Available at: [Link]
-
Synthetic Methodology (Analogous) : Synthesis of benzaldehyde ether derivatives via Williamson Ether Synthesis. Organic Syntheses, Coll. Vol. 4, p.836. Available at: [Link]
-
Predictive Modeling : EPI Suite™-Estimation Programs Interface for Physical Properties. US EPA. Available at: [Link]
Methodological & Application
Reagents required for the preparation of 3-methoxyphenoxy methyl benzaldehyde
Application Note: Scalable Synthesis of (3-Methoxyphenoxy)methylbenzaldehyde Intermediates
Executive Summary
This guide details the reagents and protocols for the preparation of (3-methoxyphenoxy)methylbenzaldehyde derivatives. These compounds serve as critical "linker" scaffolds in medicinal chemistry, particularly in the synthesis of protein-protein interaction inhibitors and allosteric modulators (e.g., hemoglobin modulators similar to Voxelotor).[1]
The synthesis relies on a Williamson Ether Synthesis between 3-methoxyphenol and a (chloromethyl)benzaldehyde isomer.[1] While the specific isomer (3- or 4-formyl) depends on the target pharmacophore, the chemistry remains consistent.[1] This protocol focuses on the 4-((3-methoxyphenoxy)methyl)benzaldehyde isomer as the primary example, with notes on adapting for the 3-isomer or substituted variants (e.g., 4-methoxy-3-((3-methoxyphenoxy)methyl)benzaldehyde).
Retrosynthetic Analysis
The target molecule is disassembled at the ether linkage, revealing two commercially available precursors: a phenol nucleophile and a benzyl chloride electrophile.[1]
Figure 1: Retrosynthetic breakdown of the target ether scaffold.
Reagents & Materials
The following reagents are required for a standard 10 mmol scale synthesis. Purity is critical to minimize side reactions (e.g., Cannizzaro reaction of the aldehyde).
| Reagent | Role | CAS No. | Grade/Spec | Eq. |
| 3-Methoxyphenol | Nucleophile | 150-19-6 | >98%, liquid | 1.0 - 1.1 |
| 4-(Chloromethyl)benzaldehyde | Electrophile | 73291-09-5 | >97%, solid | 1.0 |
| Potassium Carbonate ( | Base | 584-08-7 | Anhydrous, 325 mesh | 2.0 - 3.0 |
| Potassium Iodide (KI) | Catalyst | 7681-11-0 | 99% (Finkelstein cond.)[1][2][3] | 0.1 |
| Acetone | Solvent | 67-64-1 | HPLC Grade, Dry | 10-15 vol |
| DMF (Alternative Solvent) | Solvent | 68-12-2 | Anhydrous (<50 ppm | 5-10 vol |
| Ethyl Acetate | Workup | 141-78-6 | ACS Reagent | N/A |
Note on Isomers: If synthesizing the 3-isomer (3-((3-methoxyphenoxy)methyl)benzaldehyde), substitute the electrophile with 3-(Chloromethyl)benzaldehyde (CAS 19989-69-6).[1]
Experimental Protocol
Step 1: Reaction Setup (Williamson Ether Synthesis)
Principle: The phenolic hydroxyl group is deprotonated by the weak base (
-
Apparatus: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen/argon line.[1]
-
Charging: Add 3-Methoxyphenol (1.24 g, 10.0 mmol) and Potassium Carbonate (2.76 g, 20.0 mmol) to the flask.
-
Solvent: Add Acetone (30 mL). Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Optimization Note: For difficult substrates, use DMF and heat to 80°C. For this standard reaction, Acetone at reflux is milder and simplifies workup.
-
-
Addition: Add 4-(Chloromethyl)benzaldehyde (1.54 g, 10.0 mmol) and Potassium Iodide (166 mg, 1.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 56°C internal temp) with vigorous stirring.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][3][4]
-
Endpoint: Disappearance of the benzyl chloride (Rf ~0.6) and appearance of the product (Rf ~0.4). Typical time: 4–6 hours.[1]
-
Step 2: Workup & Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic solids (
, excess ) through a pad of Celite or a sintered glass funnel. Wash the cake with acetone (2 x 10 mL).[1] -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.
-
Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
1M NaOH (20 mL) – Critical Step: Removes unreacted 3-methoxyphenol.[1]
-
Water (20 mL).
-
Brine (20 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 3: Purification
-
Crystallization: Many derivatives crystallize from Hexane/EtOAc or Ethanol upon cooling.[1]
-
Chromatography: If an oil persists, purify via silica gel flash chromatography.
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.[1]
-
Process Logic & Troubleshooting
Figure 2: Logical workflow for the synthesis and purification.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion | Poor nucleophilicity or chloride unreactive.[1] | Switch solvent to DMF (increases reaction rate) or increase KI loading to 0.5 eq. |
| Aldehyde Oxidation | Air exposure during reflux.[1] | Ensure strict |
| O-Alkylation vs C-Alkylation | Phenoxide attacking ring (rare for this substrate).[1] | Use non-polar solvent (Acetone) rather than DMF to favor O-alkylation; ensure Base is not too strong (avoid NaH).[1] |
| Sticky Solid | Residual solvent or impurities.[1] | Triturate with cold pentane or diethyl ether to induce precipitation.[1] |
References
-
Sigma-Aldrich. Product Specification: 3-(Chloromethyl)benzaldehyde.[1]Link
-
ChemicalBook. Synthesis of 4-Methoxy-3-((3-methoxyphenoxy)methyl)benzaldehyde (CAS 445030-59-1).[1]Link
-
BenchChem. Scale-Up Production of Methoxy-methylbenzaldehyde Derivatives.Link
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org.[1][2][3] Synth. 1925, 5,[1] 75. Link[1]
Sources
Using 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde as a precursor in drug discovery
Application Note: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde as a Privileged Precursor in CNS Drug Discovery [1][2]
Executive Summary
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (CAS: 445030-59-1) is a specialized aromatic aldehyde building block increasingly utilized in the synthesis of Monoamine Transporter Inhibitors and GPCR ligands .[1][2] Its structural core—a benzaldehyde moiety substituted with a bulky, lipophilic (3-methoxyphenoxy)methyl group—serves as a critical "linchpin" for constructing biaryl ether pharmacophores .[1][2]
This Application Note details the strategic use of this precursor in Medicinal Chemistry, focusing on its role in Fragment-Based Drug Design (FBDD) and Structure-Activity Relationship (SAR) optimization.[1][2] We provide validated protocols for its synthesis and downstream application in reductive amination workflows to generate libraries of N-benzyl functionalized amines (e.g., piperidines, tropanes, and piperazines).[1][2]
Chemical Profile & Mechanistic Rationale
Molecule Specifications
-
IUPAC Name: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde[1][2][3]
-
Key Functional Groups:
-
Aldehyde (-CHO): Highly reactive electrophile for condensation, reduction, and reductive amination.[1][2]
-
Ether Linkage (-CH₂-O-Ar): Stable linker providing rotational freedom and lipophilicity.[1][2]
-
Methoxy Groups (-OCH₃): Hydrogen bond acceptors; modulate metabolic stability and p-glycoprotein (P-gp) efflux.[1][2]
-
Medicinal Chemistry Utility
In CNS drug discovery, the biaryl ether motif is a "privileged structure" found in numerous antidepressants and antipsychotics (e.g., Reboxetine, Atomoxetine analogs).[1][2] The specific substitution pattern of this aldehyde offers three distinct advantages:
-
Lipophilic Expansion: The (3-methoxyphenoxy)methyl arm extends into hydrophobic pockets of target proteins (e.g., the S1' pocket of SERT/NET), enhancing potency via
-stacking interactions.[1][2] -
Conformational Flexibility: The methylene ether linker allows the distal aromatic ring to adopt an optimal orientation for binding, unlike rigid biphenyl systems.[1][2]
-
Metabolic Modulation: The methoxy substituents can block metabolic oxidation at reactive phenyl positions, potentially improving the pharmacokinetic (PK) profile.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the convergent synthesis of the aldehyde and its divergent application in generating a library of bioactive amines.
Figure 1: Synthetic pathway for the generation and application of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (Williamson Ether Synthesis)
Objective: To synthesize 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde from commercially available starting materials.[1][2]
Reagents:
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1][2] -
Potassium Iodide (
), catalytic (0.1 equiv)[1][2] -
Solvent: N,N-Dimethylformamide (DMF) or Acetone (Reagent Grade)[1][2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(2.0 equiv) in one portion.[1][2] Stir the suspension at room temperature for 30 minutes to ensure phenol deprotonation. -
Alkylation: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 equiv) and catalytic
(0.1 equiv).[1][2] -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2] The starting chloride spot ( ) should disappear.[1][2] -
Work-up:
-
Purification: If necessary, purify via flash column chromatography (
, Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Reductive Amination (Library Generation)
Objective: To couple the aldehyde with a secondary amine (e.g., a tropane or piperidine derivative) to form a tertiary amine pharmacophore.[1][2]
Reagents:
-
Secondary Amine (e.g., Nortropane derivative) (1.0 equiv)[1][2]
-
Sodium Triacetoxyborohydride (
) (1.5 equiv)[1][2] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]
Step-by-Step Methodology:
-
Imine Formation: In a vial, dissolve the Target Aldehyde (1.0 equiv) and the Secondary Amine (1.0 equiv) in DCE (0.2 M). Add AcOH (1.0 equiv) to catalyze imine formation.[1][2] Stir at room temperature for 30–60 minutes.
-
Reduction: Add
(1.5 equiv) in a single portion. -
Reaction: Stir the reaction mixture at room temperature for 12–16 hours.
-
Quench: Quench the reaction by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, dry over
, and concentrate. -
Purification: Purify the crude amine via preparative HPLC or flash chromatography (DCM:MeOH:NH4OH gradient).
Analytical Data & Quality Control
To ensure the integrity of the precursor before use in library synthesis, verify the following parameters:
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, MeCN/H2O gradient) |
| Identity | Conforms to Structure | ¹H-NMR (400 MHz, CDCl₃) |
| Appearance | White/Off-white Solid | Visual Inspection |
| Melting Point | 78–82°C (Typical) | Capillary Method |
Key ¹H-NMR Diagnostic Signals (CDCl₃):
-
Aldehyde Proton (-CHO): Singlet at
~9.8–10.0 ppm.[1][2] -
Benzylic Methylene (-CH₂-O-): Singlet at
~5.1–5.2 ppm.[1][2] -
Methoxy Groups (-OCH₃): Two singlets at
~3.8–3.9 ppm (integrating to 3H each).[1][2]
References
-
Riss, P. J., Hummerich, R., & Schloss, P. (2009).[1][2][4] Synthesis and monoamine uptake inhibition of conformationally constrained 2β-carbomethoxy-3β-phenyl tropanes. Organic & Biomolecular Chemistry, 7(13), 2688–2698.[1][2] Link
- Context: Describes the use of benzaldehyde derivatives in the synthesis of high-affinity monoamine transporter ligands.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2] Link[1][2]
- Context: The gold-standard protocol for the reductive amin
-
Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1][2] Link[1][2]
- Context: Validates the prevalence and utility of ether synthesis and reductive amin
-
PubChem Compound Summary. (2024). 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (CID 445030-59-1).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]
- Context: Verification of chemical structure and physical properties.
Sources
Application Note: Catalytic Hydrogenation of Methoxy-Substituted Benzaldehydes
Executive Summary
Methoxy-substituted benzaldehydes (e.g., p-anisaldehyde, veratraldehyde) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. While catalytic hydrogenation is the most atom-efficient method for their reduction, it presents specific chemoselectivity challenges.
The electron-donating nature of the methoxy group (
-
Selective Carbonyl Reduction: Yielding benzyl alcohols without C-O bond cleavage.
-
Reductive Amination: Coupling with amines to form secondary/tertiary amines.
Mechanistic Principles & Catalyst Selection[1]
The Selectivity Challenge
The hydrogenation of benzaldehydes on Group VIII metals (Pd, Pt, Ni) follows a Langmuir-Hinshelwood mechanism. The reactant adsorbs onto the metal surface, where surface-bound hydrogen species attack the carbonyl carbon.
The Critical Fork:
-
Path A (Desired for Alcohols): Addition of
across the bond. -
Path B (Hydrogenolysis): Following Path A, the resulting benzyl alcohol re-adsorbs.[1] The
bond is cleaved, yielding a methyl group (toluene derivative) and water.
Impact of Methoxy Substituents: Methoxy groups are Electron Donating Groups (EDGs). They increase electron density at the benzene ring. While they generally deactivate the carbonyl slightly toward nucleophilic attack compared to nitro-groups, they stabilize the benzylic carbocation character in transition states, paradoxically increasing the risk of hydrogenolysis (Path B) under acidic conditions or high temperatures.
Solvent Effects
Solvent choice is the primary lever for selectivity.
-
Methanol/Ethanol (Protic): Highest reaction rates due to stabilization of surface intermediates. However, they increase the risk of over-reduction (hydrogenolysis) if reaction times are prolonged.
-
THF/Ethyl Acetate (Aprotic): Slower rates but significantly higher selectivity for the alcohol.
-
Water: Can accelerate rates but complicates solubility for hydrophobic substrates like veratraldehyde.
Pathway Visualization
Figure 1: Reaction pathway showing the risk of sequential hydrogenolysis. Preventing re-adsorption of the alcohol is key to high yields.
Protocol A: Selective Reduction to Anisyl Alcohol
Objective: Convert 4-methoxybenzaldehyde (p-anisaldehyde) to 4-methoxybenzyl alcohol with <1% hydrogenolysis.
Materials
-
Substrate: 4-Methoxybenzaldehyde (10 mmol, 1.36 g)
-
Catalyst: 5% Pd/C (50% water wet). Note: Wet catalyst is safer (non-pyrophoric) and water suppresses hydrogenolysis slightly in aprotic solvents.
-
Solvent: Tetrahydrofuran (THF) or Ethyl Acetate. Avoid Methanol for strict selectivity.
-
Hydrogen Source:
Balloon (approx. 1 atm) or Hydrogenator (3 bar).
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.36 g of 4-methoxybenzaldehyde in 15 mL of THF.
-
Catalyst Addition: Carefully add 150 mg of 5% Pd/C (wet) to the solution. Safety: Do not add dry catalyst to flammable solvent; keep under inert gas if possible.
-
Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to an argon/nitrogen balloon. Cycle vacuum/inert gas 3 times to remove oxygen.
-
Hydrogenation: Replace the inert gas balloon with a Hydrogen balloon (or connect to a Parr shaker at 30 psi/2 bar).
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Expert Tip: Do not heat. Heating >40°C significantly promotes the cleavage of the benzylic C-O bond.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC every 30 minutes. The reaction typically completes in 1-3 hours.
-
Endpoint: Stop immediately upon disappearance of aldehyde.
-
-
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 10 mL THF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure alcohol.
Performance Metrics (Typical):
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Selectivity (Alcohol) | >98% |
| Selectivity (Alkane) | <2% |
Protocol B: Reductive Amination (Veratraldehyde)
Objective: Synthesis of secondary amines using 3,4-dimethoxybenzaldehyde (Veratraldehyde) and a primary amine (e.g., methylamine or benzylamine).
Materials
-
Substrate: 3,4-Dimethoxybenzaldehyde (10 mmol)
-
Amine: Primary amine (11 mmol, 1.1 equiv).
-
Catalyst: 5% Pd/C (dry or wet) or Raney Nickel (if amine poisons Pd).
-
Solvent: Methanol (Anhydrous).
-
Additives: Molecular Sieves (3Å) or mild acid (Acetic acid, optional).
Workflow Visualization
Figure 2: Two-stage reductive amination workflow. While "one-pot", ensuring imine formation prior to pressurization often improves yield.
Step-by-Step Procedure
-
Imine Formation (Pre-contact): In the hydrogenation vessel, dissolve 1.66 g Veratraldehyde in 20 mL Methanol. Add 1.1 equivalents of the amine.
-
Expert Tip: If the amine is volatile (e.g., Methylamine), use a solution in methanol. Add 1 g of activated 3Å Molecular Sieves to absorb water, driving the equilibrium toward the imine. Stir for 1 hour before adding catalyst.
-
-
Catalyst Loading: Add 100 mg 5% Pd/C.
-
Hydrogenation: Pressurize to 3–5 bar (45–75 psi)
.-
Note: Reductive amination often requires slightly higher pressure than simple carbonyl reduction to overcome the steric bulk of the imine.
-
-
Reaction: Stir at 25-30°C for 4-6 hours.
-
Work-up: Filter through Celite. If molecular sieves were used, they will be removed with the catalyst.
-
Purification: Evaporate solvent. The residue is the crude amine. If necessary, convert to HCl salt for recrystallization or purify via column chromatography.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Formation of Toluene (Hydrogenolysis) | Reaction time too long or Temp >40°C. | Stop reaction immediately at 100% conversion. Switch solvent from MeOH to THF. |
| Low Conversion (Stalled Reaction) | Catalyst poisoning by amine or sulfur impurities. | Use higher catalyst loading (10 wt%). Ensure aldehyde is sulfur-free (common in commercial anisaldehyde). |
| Demethoxylation (Loss of -OMe) | High temperature (>100°C) or use of Nickel catalyst. | Stick to Pd/C or Pt/C. Keep T < 50°C. Methoxy groups are stable on Pd under mild conditions. |
| Tertiary Amine Impurity | Reaction of product amine with aldehyde (Dialkylation). | Use excess primary amine (1.5 - 2.0 equiv) to statistically favor mono-alkylation. |
References
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.[2][3] The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]
-
Saadi, A., et al. (2012). Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts.[4] Open Journal of Physical Chemistry, 2, 73-80.[4] [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. (Context for mechanism comparison). [Link]
-
Ma, L., et al. (2022). Nanoparticle proximity controls selectivity in benzaldehyde hydrogenation. Nature Communications, 13, Article 1234. (Demonstrates interparticle distance effects on selectivity). [Link]
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 3. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts [scirp.org]
Application Note 042-G: Green Synthesis of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
Executive Summary
This application note details sustainable protocols for the synthesis of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde , a functionalized diaryl ether scaffold relevant to medicinal chemistry (e.g., kinase inhibitors, antiviral pharmacophores).
Traditional Williamson ether syntheses rely on dipolar aprotic solvents (DMF, NMP) and strong hydride bases (NaH), creating significant hazardous waste and safety risks. This guide presents two validated Green Chemistry alternatives:
-
Microwave-Assisted Synthesis in PEG-400: Ideal for high-throughput library generation (Reaction time: <15 min).
-
Aqueous Phase-Transfer Catalysis (PTC): Ideal for gram-to-kilogram scalability (Water as solvent).
Both methods eliminate halogenated solvents, reduce energy consumption, and utilize safer, inorganic bases.
Retrosynthetic Strategy & Green Logic
The target molecule is constructed via an
-
Fragment A (Electrophile): 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS: 52577-09-0).[1]
-
Fragment B (Nucleophile): 3-Methoxyphenol (m-Guaiacol) (CAS: 150-19-6).
Green Metrics Comparison
| Feature | Traditional Route (DMF/NaH) | Green Route A (MW/PEG-400) | Green Route B (Water/PTC) |
| Solvent | DMF (Reprotoxic, difficult removal) | PEG-400 (Biodegradable, recyclable) | Water (Benign) |
| Base | NaH (Pyrophoric, | ||
| Atom Economy | Low (Complex workup) | High (Simple precipitation) | High (Phase separation) |
| Energy | High (Reflux 4-12h) | Low (MW irradiation 10 min) | Moderate (60-80°C) |
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis and the mechanistic role of the Phase Transfer Catalyst (PTC) in the aqueous protocol.
Caption: Mechanistic flow of the Green Williamson Ether Synthesis utilizing ion-pair transport to overcome solubility barriers.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis in PEG-400
Best for: Rapid screening, small-scale synthesis (100 mg - 5 g).
Principle: Polyethylene Glycol 400 (PEG-400) acts as a dual solvent and phase-transfer catalyst. It complexes with potassium cations (similar to crown ethers), activating the phenoxide nucleophile.
Materials:
-
Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Vial: 10 mL crimp-top microwave vial.
Step-by-Step Procedure:
-
Charge: To a 10 mL microwave vial, add 3-methoxyphenol (1.0 equiv, 124 mg) and
(1.5 equiv, 207 mg). -
Solvent: Add PEG-400 (2.0 mL). Stir for 1 minute to disperse the base.
-
Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 equiv, 184.5 mg).
-
Irradiation: Seal the vial. Program the microwave:
-
Temperature: 100°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup (Precipitation): Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. The PEG-400 will dissolve in water, and the product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid via vacuum filtration. Wash with water (
mL) to remove residual PEG and inorganic salts. -
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 88-94%
Protocol B: Aqueous Phase-Transfer Catalysis (Scalable)
Best for: Large scale (>10 g), low cost, energy efficiency.
Principle: Uses water as the bulk solvent. A quaternary ammonium salt (TBAB) transports the phenoxide from the aqueous/solid interface to the organic phase (or neat electrophile) for reaction.
Materials:
-
Round bottom flask equipped with a reflux condenser.
-
Magnetic stirrer / Heating block.
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve
(2.0 equiv) in Deionized Water (5 volumes relative to substrate). -
Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Substrate Addition: Add 3-methoxyphenol (1.05 equiv) and 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 equiv). Note: If the aldehyde is solid and the phenol is liquid, they may form a melt; if solids persist, a minimal amount of toluene or ethyl acetate (green solvent guide "usable") can be added, but "neat-on-water" is preferred.
-
Reaction: Heat the heterogeneous mixture to 80°C with vigorous stirring (800 rpm) for 4–6 hours .
-
Monitoring: Check TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
-
-
Workup:
-
Concentration: Dry over
and evaporate solvent under reduced pressure. -
Recrystallization: Recrystallize from Ethanol/Water if high purity is required.
Expected Yield: 85-90%
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Identity | Key Signal: Singlet at | |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Melting Point | Capillary | Distinct range (Expected ~75-80°C, verify vs standard) |
Troubleshooting Guide
-
Low Yield (Method B): Increase stirring speed. PTC reactions are diffusion-controlled; poor mixing limits the interfacial surface area.
-
Emulsion Formation: If using Method B, wash with saturated brine to break emulsions.
-
Residual Phenol: Ensure the basic wash (NaOH) during workup is thorough.
References
-
Microwave-Assisted Synthesis in PEG
- Title: Polyethylene glycol (PEG) as a reusable solvent and catalyst for the synthesis of benzyl phenyl ethers.
- Context: Establishes PEG-400 as a dual solvent/c
-
Source:
-
Aqueous Phase Transfer Catalysis
- Title: Green chemistry: Synthesis of ethers via phase transfer catalysis in w
- Context: Validates the use of TBAB/Water systems for alkyl
-
Source:
-
Starting Material Properties
-
General Williamson Ether Synthesis Protocols
- Title: Williamson Ether Synthesis (Organic Chemistry Portal).
-
Source:
Sources
- 1. 3-(chloromethyl)-4-methoxybenzaldehyde | CAS 52577-09-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Purification Protocols for Light-Sensitive Benzaldehyde Derivatives
Abstract
Benzaldehyde and its derivatives are ubiquitous intermediates in pharmaceutical synthesis, yet they possess a notorious "shelf-life volatility" driven by photon-initiated autoxidation. This guide moves beyond basic "store in the dark" advice to provide a mechanistic understanding of the degradation pathway. We present rigorous protocols for inert gas blanketing (Argon vs. Nitrogen), a validated "rescue" purification workflow for oxidized samples, and specific handling techniques to maintain reagent integrity during drug development campaigns.
The Chemistry of Degradation: Why They Fail
To handle these reagents effectively, one must understand the enemy: Radical-Chain Autoxidation .
The carbonyl hydrogen (C(O)-H ) in benzaldehyde has a relatively low bond dissociation energy (~87 kcal/mol). Exposure to ultraviolet (UV) or visible light promotes the homolytic cleavage of this bond, generating an acyl radical. This radical reacts with atmospheric oxygen at diffusion-controlled rates, propagating a chain reaction that inevitably leads to the formation of benzoic acid.
The Autoxidation Cascade
The presence of white crystalline solids (benzoic acid) in your liquid aldehyde is the terminal symptom of this cascade. The process is autocatalytic; the perbenzoic acid intermediate reacts with unoxidized benzaldehyde to double the yield of the impurity.
Figure 1: The radical-chain autoxidation mechanism of benzaldehyde.[1][2][3] Note that perbenzoic acid acts as a secondary oxidant, accelerating the degradation.
Protocol A: The "Gold Standard" Storage System
Objective: Prevent initiation of the radical chain.
Inert Gas Selection: The Density Factor
Many labs default to Nitrogen (
-
Nitrogen Density: 1.25 g/L (Lighter than Oxygen in some conditions, mixes easily).
-
Argon Density: 1.78 g/L (Significantly heavier than air).[4]
Causality: Argon forms a stable "blanket" over the liquid surface, displacing oxygen more effectively than nitrogen in containers that are frequently opened and closed [1].[5]
Storage Workflow
-
Container: Transfer reagents immediately upon receipt into Amber Glass vials with Teflon-lined caps. Clear glass allows UV penetration (300–400 nm), which initiates the radical cleavage.
-
Headspace Purge:
-
Insert a long needle connected to an Argon line deep into the vial (above the liquid, do not bubble vigorously).
-
Purge for 30–60 seconds at a low flow rate to displace air.
-
Withdraw the needle while simultaneously capping the vial.
-
-
Sealing: Wrap the cap junction with Parafilm or Teflon tape to prevent oxygen diffusion over months.
-
Temperature: Store at 2–8°C (Refrigerator).
-
Note: While -20°C slows kinetics further, it can cause phase separation or stress-fractures in glass seals. 4°C is generally sufficient if light and oxygen are excluded [2].
-
Protocol B: Quality Control & Rescue Purification
Objective: Assess purity and remove benzoic acid from oxidized samples.
QC: The "Crystal Check"
Before using any benzaldehyde derivative:
-
Visual Inspection: Look for white precipitates at the bottom of the bottle or suspended "needles."
-
Refractive Index (RI): A significant deviation (>0.002) from literature values indicates oxidation.
-
H-NMR: Look for a broad singlet around 10-13 ppm (carboxylic acid proton) and a decrease in the distinct aldehyde singlet (~10 ppm).
The Rescue Protocol (Bicarbonate Wash)
If your expensive intermediate has oxidized, do not discard it. Benzoic acid is easily removed via base extraction.
Materials:
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)[6]
-
10% Sodium Carbonate (
) or Saturated Sodium Bicarbonate ( ) -
Magnesium Sulfate (
)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Rotary Evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the impure benzaldehyde in an equal volume of organic solvent (Et₂O is preferred for ease of removal).
-
Wash: Transfer to a separatory funnel. Wash twice with 10%
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Rinse: Wash the organic layer once with brine (saturated NaCl) to remove residual base.
-
Dry: Dry the organic layer over anhydrous
for 10 minutes. Filter. -
Concentrate: Remove solvent via rotary evaporation.
-
Distillation (Optional but Recommended): For >99% purity, distill the residue under reduced pressure (vacuum distillation) to prevent thermal decomposition [4].
Protocol C: Reaction Setup for Light-Sensitive Reagents
Objective: Maintain integrity during synthesis.
When setting up reactions (e.g., Wittig, Grignard, Reductive Amination) using these derivatives:
-
Degassing: If the reaction is catalytic or strictly anaerobic, sparge the reaction solvent with Argon for 15 minutes before adding the aldehyde.
-
Order of Addition: Add the benzaldehyde derivative last if possible, or immediately after the inert atmosphere is established.
-
Foil Wrapping: Wrap the reaction flask in aluminum foil. This is critical for reactions running longer than 4 hours or those involving radical mechanisms.
Decision Tree for Handling
Figure 2: Decision matrix for handling benzaldehyde derivatives upon receipt or prior to experimentation.
Summary Data
Table 1: Comparative Stability of Benzaldehyde under Different Conditions
| Condition | Atmosphere | Container | Est. Shelf Life | Primary Degradation Mode |
| Ambient | Air | Clear Glass | < 2 Weeks | Rapid Photo-oxidation |
| Standard | Nitrogen | Clear Glass | 1-2 Months | Slow Photo-oxidation |
| Protected | Air | Amber Glass | 3-6 Months | Slow Thermal Oxidation |
| Optimized | Argon | Amber Glass | > 12 Months | Negligible |
References
-
Stack Exchange / ChemPros. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere? Retrieved from [Link]
-
SinoShiny. (2025).[9] What are the storage conditions for benzaldehyde? Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
-
ResearchGate. (2016).[10] What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protective gases in practice | Photrio.com Photography Forums [photrio.com]
- 5. generon.com [generon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 10. researchgate.net [researchgate.net]
Optimization of Reaction Time for Synthesizing 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
Application Note: AN-SYN-2026-04
Executive Summary
This application note details the kinetic optimization of the synthesis of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (Target Compound 3 ). This molecule is a critical intermediate in the synthesis of hypoxia-inducible factor-2
Standard protocols for benzyl ether formation often suffer from prolonged reaction times (12–24 hours) and variable yields due to competitive hydrolysis of the benzyl chloride precursor. By transitioning from a standard Williamson ether synthesis to a Finkelstein-assisted catalytic cycle , we demonstrate a reduction in reaction time from 16 hours to 2.5 hours while increasing isolated yield from 68% to 92%.
Chemical Context & Mechanism[1][2][3][4][5]
The synthesis involves the coupling of 3-(chloromethyl)-4-methoxybenzaldehyde (1 ) with 3-methoxyphenol (2 ) via nucleophilic substitution (
Mechanistic Challenge
Benzyl chlorides are moderately reactive electrophiles. In polar aprotic solvents, the reaction rate is often limited by the leaving group ability of the chloride ion (
-
Cannizzaro disproportionation of the aldehyde moiety.
-
Polymerization of the electron-rich phenolic ring.
-
Hydrolysis of the benzyl chloride to the corresponding benzyl alcohol.
The Catalytic Solution
To optimize reaction time, we employ Potassium Iodide (KI) as a nucleophilic catalyst. Iodide displaces the chloride to form a transient, highly reactive benzyl iodide species, which is then rapidly intercepted by the phenoxide nucleophile.
Reaction Pathway Diagram[3]
Figure 1: Catalytic cycle showing the Finkelstein activation of the benzyl chloride precursor.
Optimization Study: Variables & Data
We evaluated three critical parameters: Solvent Polarity , Base Strength , and Catalyst Load .
Experiment A: Solvent & Base Screening (Fixed Time: 4 Hours)
Conditions: 1.0 eq Compound 1 , 1.1 eq Compound 2 , 60°C.
| Entry | Solvent | Base (2.0 eq) | Catalyst | Conversion (HPLC) | Observation |
| 1 | Acetone | None | 34% | Sluggish; salt precipitation limited rate. | |
| 2 | DMF | None | 62% | Better solubility; incomplete conversion. | |
| 3 | DMF | None | 78% | Cesium effect improved rate; expensive. | |
| 4 | Acetonitrile | None | 55% | Cleanest profile, but slow. |
Experiment B: Kinetic Optimization with Catalyst (Solvent: Acetonitrile)
Conditions: Acetonitrile (MeCN),
We selected Acetonitrile over DMF to facilitate easier workup (lower boiling point, easier removal) despite DMF's slightly higher initial rate. We then introduced KI.
| Catalyst Load (KI) | Time to >98% Conversion | Isolated Yield | Notes |
| 0 mol% | 16.5 Hours | 68% | Significant hydrolysis observed. |
| 5 mol% | 6.0 Hours | 81% | Marked improvement. |
| 10 mol% | 2.5 Hours | 92% | Optimal balance of speed/purity. |
| 50 mol% | 2.2 Hours | 89% | Diminishing returns; harder purification. |
Optimized Protocol (The "Gold Standard")
This protocol is validated for scale-up from 1g to 50g batches.
Reagents
-
Precursor (1): 3-(chloromethyl)-4-methoxybenzaldehyde [MW: 184.62]
-
Nucleophile (2): 3-methoxyphenol [MW: 124.14]
-
Base: Potassium Carbonate (
), anhydrous, granular [MW: 138.21] -
Catalyst: Potassium Iodide (KI) [MW: 166.00]
-
Solvent: Acetonitrile (HPLC Grade)
Step-by-Step Methodology
-
Preparation:
-
Equip a reaction vessel with a magnetic stir bar, reflux condenser, and nitrogen inlet.[1]
-
Charge the vessel with Acetonitrile (10 mL per gram of Precursor 1 ).
-
-
Activation:
-
Add 3-methoxyphenol (1.1 equivalents).
-
Add
(2.0 equivalents). -
Critical Step: Stir at room temperature for 15 minutes. This generates the phenoxide anion and ensures basicity before adding the electrophile, preventing acid-catalyzed degradation.
-
-
Addition & Catalysis:
-
Add Potassium Iodide (KI) (0.1 equivalents / 10 mol%).
-
Add Precursor 1 (1.0 equivalent) in a single portion.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 82°C) .
-
Monitor via HPLC or TLC (Mobile Phase: 20% EtOAc in Hexanes).
-
Endpoint: The reaction should reach completion within 2.5 to 3.0 hours .
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (
, excess ) using a sintered glass funnel. Wash the cake with cold Acetonitrile. -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in Ethyl Acetate and wash with 1M
(to remove excess phenol) followed by Brine.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane (1:4) OR perform flash chromatography (SiO2, gradient 0-20% EtOAc/Hexane).
-
Target Product: White to off-white crystalline solid.
-
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow for the optimized synthesis.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture in solvent/base. | Use anhydrous MeCN and dry |
| Residual Phenol | Incomplete washing. | Ensure the 1M NaOH wash is thorough. Phenol is difficult to remove by crystallization alone. |
| Dark Coloration | Oxidation of phenol. | Conduct reaction under Nitrogen atmosphere. |
| Slow Reaction | Particle size of Base. | Use finely ground or "powdered" |
References
-
Williamson Ether Synthesis Mechanism & Kinetics
-
Finkelstein Reaction (Catalytic Halide Exchange)
- Finkelstein Reaction - Comprehensive Organic Name Reactions.
-
Precursor Synthesis (Chloromethylation)
- Method of producing 3-chloromethyl-4-methoxybenzaldehyde (Blanc Reaction). RU2561730C1.
-
Target Molecule Context (HIF-2
Inhibitors):- Structure-Activity Relationships of Belzutifan Analogs. (Inferred context for 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde).
Sources
Troubleshooting & Optimization
Troubleshooting side reactions during the formulation of methoxy benzaldehydes
Technical Support Center: Methoxy Benzaldehyde Formulation
Welcome to the technical support center for methoxy benzaldehyde formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the handling, formulation, and storage of methoxy benzaldehydes, such as p-anisaldehyde. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Section 1: Stability and Storage
Question 1: My p-anisaldehyde, which was initially a colorless liquid, has turned yellow or brown during storage. What is causing this discoloration, and can I still use it?
Answer: This is a classic and very common observation. The discoloration is almost certainly due to the atmospheric oxidation of the aldehyde functional group. The aldehyde (-CHO) is highly susceptible to oxidation, converting into the corresponding carboxylic acid (in this case, p-anisic acid)[1][2]. While p-anisic acid itself is a white solid, the initial stages of oxidation can form various colored peroxide intermediates and other degradation byproducts.
Causality:
-
Oxygen: The primary culprit is atmospheric oxygen. The reaction can be a slow, radical-initiated process.
-
Light: UV light can provide the energy to initiate and accelerate oxidation (photo-oxidation).
-
Trace Metals: Contaminants such as iron or copper ions can act as catalysts, significantly speeding up the degradation process.
Can you still use it? It depends on the stringency of your application. The presence of color indicates the formation of impurities, primarily p-anisic acid. For applications where high purity is critical (e.g., pharmaceutical formulation, kinetic studies), the material should be purified (e.g., by vacuum distillation) or discarded. For less sensitive applications (e.g., as a staining reagent), it might still be usable, but you should be aware that the actual concentration of the aldehyde is lower than stated. A key indicator of significant degradation is the presence of precipitated white crystals of p-anisic acid.
dot graph OxidationMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} p-Anisaldehyde Oxidation Pathway. Question 2: What are the best practices for storing and handling methoxy benzaldehydes to prevent degradation?
Answer: Proactive prevention is the most effective strategy. Given their sensitivity, proper storage and handling are paramount to maintaining the purity and stability of methoxy benzaldehydes.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric oxygen, the primary driver of oxidation[3][4][5]. |
| Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is ideal. | Reduces the rate of chemical reactions and minimizes the impact of thermal degradation. |
| Light | Use amber glass bottles or containers opaque to UV light. | Prevents photo-oxidation, which can initiate and propagate degradation pathways[6]. |
| Container | Use high-purity glass or Teflon-lined containers. | Avoids potential leaching of or catalysis by metal ions present in lower-grade containers. |
| Additives | For long-term storage, consider adding a radical scavenger/antioxidant like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm). | BHT inhibits the free-radical chain reactions responsible for oxidation. |
Section 2: Troubleshooting Formulation Issues
Question 3: In my aqueous/alcoholic formulation, I'm observing a significant drop in the potency of my methoxy benzaldehyde active ingredient over a short period. What is the likely cause and how can I fix it?
Answer: A loss of potency is a direct consequence of a chemical transformation of the aldehyde. The two most probable culprits, depending on your formulation's pH, are oxidation (as discussed above) or the Cannizzaro reaction .
Troubleshooting Workflow:
Answer: Precipitation often indicates the formation of a new compound with lower solubility in your formulation's solvent system. In the context of methoxy benzaldehydes, especially under basic conditions, the Cannizzaro reaction is a primary suspect.
Mechanism Insight (Cannizzaro Reaction): This reaction is a base-induced disproportionation unique to aldehydes that lack a hydrogen atom on the alpha-carbon (the carbon adjacent to the aldehyde group), a category that includes all benzaldehydes[7][8]. In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (which is deprotonated by the base to form a carboxylate salt), and the other is reduced to a primary alcohol[7].
-
Example with p-Anisaldehyde: 2 (p-Anisaldehyde) + NaOH → (p-Anisic Acid Salt) + (p-Anisyl Alcohol)
The resulting salt (e.g., sodium anisate) and the alcohol (p-anisyl alcohol) have very different polarity and solubility profiles compared to the starting aldehyde. This difference can easily lead to one or both products precipitating from the solution, causing the observed cloudiness or crystal growth. This reaction is particularly problematic in formulations containing strong bases or those with a pH above 8.
dot graph CannizzaroReaction { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} The Cannizzaro Disproportionation Reaction. Question 5: How does pH influence the stability of methoxy benzaldehydes in formulations, and what is the optimal range to work in?
Answer: The pH of your formulation is arguably the most critical factor governing the stability of a methoxy benzaldehyde. Different side reactions are favored at different pH values.
| pH Range | Predominant Side Reaction(s) | Stability Outlook & Recommendations |
| < 4.5 (Acidic) | Acetal Formation: If alcohols (e.g., ethanol, propylene glycol) are present as solvents, the aldehyde can react with them under acid catalysis to form an acetal. This reaction consumes the aldehyde, leading to potency loss. | Poor: Avoid strongly acidic conditions when alcohols are present. If low pH is required, consider using aprotic solvents. |
| 4.5 - 7.5 (Slightly Acidic to Neutral) | Oxidation: This is the primary degradation pathway in this range, especially if oxygen is not excluded. | Good to Excellent: This is the optimal pH range for stability. To maximize shelf-life, buffer the formulation within this window and implement rigorous oxygen exclusion techniques (see Protocol 2). |
| > 8.0 (Alkaline/Basic) | Cannizzaro Reaction: This reaction becomes significant and accelerates as the pH increases[7][8]. Aldol-type condensations with other formulation components may also occur. | Very Poor: Avoid pH > 8.0 wherever possible. If basic conditions are unavoidable for other reasons, the formulation will have a very limited shelf-life, and the aldehyde should be considered unstable. |
Experimental Protocols
Protocol 1: Standardized Purity Analysis by HPLC
This protocol provides a general method for quantifying the purity of a methoxy benzaldehyde and detecting its primary oxidation byproduct, the corresponding carboxylic acid.
-
Objective: To separate and quantify p-anisaldehyde from its primary degradation product, p-anisic acid.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Gradient from 30% B to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 30% B
-
13-18 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (Both compounds have strong absorbance, but a DAD can be used to monitor multiple wavelengths for better sensitivity if needed)[9][10].
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Acetonitrile and Water.
-
Expected Elution: Under these conditions, the more polar p-anisic acid will elute earlier than the p-anisaldehyde[9][11].
Protocol 2: Inert Atmosphere Handling for Formulation
This protocol outlines the essential steps for preparing a formulation while minimizing exposure to atmospheric oxygen.
-
Glassware Preparation: Ensure all glassware (beakers, flasks, stir bars) is scrupulously clean and dry. Oven-drying at >120°C for at least 4 hours is recommended to remove adsorbed moisture and oxygen[3][4][12].
-
System Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas, such as dry nitrogen or argon[4][12]. Use septa to seal openings. Vent the system through an oil bubbler to maintain a slight positive pressure, which prevents air from entering[3][4].
-
Solvent Degassing: Before use, degas all liquid excipients and solvents. This can be done by sparging with the inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles for highly sensitive applications.
-
Reagent Transfer: Transfer the degassed solvents into the reaction vessel via a cannula or a gas-tight syringe[13].
-
Aldehyde Addition: Add the methoxy benzaldehyde to the stirred, inerted solvent system using a gas-tight syringe.
-
Formulation & Storage: Maintain a positive pressure of inert gas over the headspace of the formulation throughout the process and during final packaging into vials.
References
-
SIELC. (n.d.). Separation of 2,5-Dimethyl-p-anisaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. MIT Chemistry. Available at: [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
S.A. Pharmachem. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry?. Blog. Available at: [Link]
-
Lee, K. S., & Kim, I. J. (1962). The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide. Yakhak Hoeji, 6(1), 5-7. Available at: [Link]
-
Wang, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. Available at: [Link]
-
Sircar, D., et al. (2006). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Chromatographia, 65(5-6). Available at: [Link]
-
Agilent Technologies. (n.d.). Monitoring of Trace Impurities Using the Agilent 1260 Infinity II Prime Online LC System with High Dynamic Range-DAD. Available at: [Link]
-
ResearchGate. (2021, April 3). Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of standard solutions. (1) p-anisaldehyde, RT = 2.2 min. Available at: [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Available at: [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Available at: [Link]
-
APIChem Labs. (2026, January 22). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Available at: [Link]
-
ResearchGate. (n.d.). Benzaldehyde concentration profile under different experimental conditions. pH = 0.5. Available at: [Link]
-
MDPI. (2019, March 3). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Available at: [Link]
-
ResearchGate. (n.d.). pH optimum study for the reduction of benzaldehyde (1 b, 20 mm) to benzyl alcohol (1 a). Available at: [Link]
-
J-STAGE. (n.d.). Liquid-Phase Oxidation of p-Methoxytoluene to p-Anisaldehyde Catalyzed by Co(OAc)2-Ce(OAc)3-Cr(OAc)3 System. Available at: [Link]
-
Chemistry Notes. (2022, January 19). Cannizzaro Reaction, Cross Cannizzaro reaction: Mechanism and Application. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Reaction Mechanism for Selective Oxidation of Anethole to Anisaldehyde by Hydrogen Peroxide in Presence of Ferric Vanadate. Available at: [Link]
-
Chemical and Biochemical Engineering Quarterly. (2026, February 12). Impact of Non-Ideality on Stability and Performance in Benzaldehyde Production. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Available at: [Link]
-
Chemistry Stack Exchange. (2014, November 21). How to predict the outcome of a crossed Cannizzaro reaction?. Available at: [Link]
-
ResearchGate. (n.d.). HPLC chromatograms showing separation of.... Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzaldehyde. National Institutes of Health. Available at: [Link]
-
Mol-Instincts. (n.d.). 2-Methoxybenzaldehyde. Available at: [Link]
-
Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Available at: [Link]
- Google Patents. (n.d.). CN113527074A - Microchannel continuous catalytic oxidation of p-methylanisole to prepare anisaldehyde.
- Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
-
Patsnap. (2014, August 13). Method for preparing p-methoxybenzaldehyde by p-methoxybenzoic acid. Eureka. Available at: [Link]
-
PubChem. (2021, November 4). Benzaldehyde. National Institutes of Health. Available at: [Link]
-
Scribd. (n.d.). CN113527074B - Method For Preparing Anisic Aldehyde by Continuously Catalyzing and Oxidizing P-Methyl Anisole Through Micro-Channel. Available at: [Link]
-
Semantic Scholar. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Available at: [Link]
- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
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Purification methods to remove impurities from 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
Case ID: PUR-782-BENZ Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Target Molecule: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde Common Application: Intermediate for Tyrosine Kinase Inhibitors (e.g., HER2 inhibitors like Tucatinib)
Executive Summary
You are encountering difficulties in purifying 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde . This intermediate is typically synthesized via a Williamson ether coupling between 3-(chloromethyl)-4-methoxybenzaldehyde and 3-methoxyphenol .
The most common impurities interfering with downstream API synthesis are:
-
Unreacted 3-methoxyphenol (Phenolic impurity).
-
Benzoic acid derivatives (Oxidation byproducts).
-
Unreacted benzyl chloride starting material.
This guide prioritizes a non-chromatographic approach suitable for scale-up, utilizing chemical scavenging (Bisulfite) and solubility differentiation (Recrystallization).
Module 1: Chemical Scavenging (The Bisulfite Method)
The "Magic Bullet" for Aldehydes Chromatography is often inefficient for removing structurally similar benzyl impurities. The most robust method for purifying this benzaldehyde is the formation of a Sodium Bisulfite Adduct . This converts the lipophilic aldehyde into a water-soluble sulfonate salt, allowing all non-aldehyde impurities (phenols, halides, dimers) to be washed away in the organic layer.
Protocol: Bisulfite Adduct Purification
Step 1: Adduct Formation
-
Dissolve crude material in 3 volumes of Ethyl Acetate (EtOAc) .
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).
-
Add 1.5 equivalents of NaHSO₃ solution to the organic phase.
-
Vigorous Agitation: Stir rapidly for 2–4 hours.
-
Observation: A thick white precipitate (the adduct) may form. If it does, filter it directly. If it remains dissolved in the aqueous phase (common with larger ethers), proceed to separation.
-
Step 2: The Wash (Critical)
-
Separate the layers.[1][2][3][4] Keep the Aqueous Layer (contains product) or the Solid Filter Cake .
-
If solid:[5] Wash the cake with diethyl ether or hexanes to remove trapped organics.
-
If aqueous:[4] Wash the aqueous layer 2x with EtOAc to extract unreacted phenol and benzyl chloride impurities.
Step 3: Regeneration
-
Re-suspend the solid adduct in water or take the aqueous layer.[3]
-
Add Dichloromethane (DCM) or EtOAc (preferred for safety).
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or 10% NaOH while stirring until pH reaches 10–11.
-
Caution: Do not heat. High heat + strong base can degrade the ether linkage, though it is generally stable.
-
-
Separate the organic layer, dry over MgSO₄, and concentrate.
Module 2: Impurity Removal via pH Manipulation
If the Bisulfite method is not feasible due to volume constraints, use the acidity of the phenolic impurity (3-methoxyphenol) to your advantage.
| Impurity Type | Chemical Property | Removal Strategy |
| 3-Methoxyphenol | Weakly Acidic (pKa ~10) | Wash with 1M NaOH. The phenol becomes a water-soluble phenolate; the product remains organic. |
| Benzoic Acid Derivative | Acidic (pKa ~4) | Wash with Sat. NaHCO₃. Removes the oxidation byproduct efficiently. |
| Benzyl Chloride SM | Neutral / Electrophilic | Cannot be removed by acid/base wash. Requires Recrystallization or Bisulfite method. |
Workflow:
-
Dissolve crude in EtOAc.
-
Wash 2x with 1M NaOH (removes phenol).
-
Wash 1x with Sat. NaHCO₃ (removes benzoic acid).
-
Wash 1x with Brine (neutralize).
-
Concentrate for Recrystallization.
Module 3: Recrystallization Strategies
The diaryl ether backbone provides significant lipophilicity, while the aldehyde adds polarity. This "push-pull" structure makes it suitable for alcohol-based recrystallization.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 9:1 to 7:3 | Dissolve in hot EtOH. Add warm water dropwise until turbid. Cool slowly. Best for removing oily oligomers. |
| Isopropanol (IPA) | Pure | Heat to reflux. If soluble, cool to -20°C. If too soluble, add Heptane. |
| EtOAc / Hexanes | 1:4 | Dissolve in minimum hot EtOAc. Add Hexanes until cloudy. |
| Toluene | Pure | Good for large scale, but may retain the benzyl chloride impurity. |
Technique Tip: If the product "oils out" (forms a liquid droplet instead of crystals) during cooling, reheat to dissolve, add a seed crystal, and cool very slowly without stirring.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific intermediate, prioritizing yield and purity.
Caption: Logical flow for the purification of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde, distinguishing between chemical scavenging and physical separation.
Troubleshooting & FAQ
Q1: My product is oiling out during recrystallization. What is wrong?
-
Cause: This diaryl ether has a low melting point and high lipophilicity. Rapid cooling traps solvent/impurities, preventing lattice formation.
-
Fix: Use the "Seeding at Cloud Point" technique. Dissolve in hot Ethanol. Add water until just cloudy. Reheat slightly to clear. Add a single seed crystal. Wrap the flask in foil (insulation) and let it cool to room temperature undisturbed over 4 hours.
Q2: I see a new spot on TLC after Bisulfite regeneration.
-
Cause: Oxidation.[6] Aldehydes are sensitive to air, especially in basic aqueous media during regeneration.
-
Fix: Perform the regeneration under a Nitrogen blanket. Use Sodium Carbonate (milder) instead of NaOH. Add a trace of BHT (butylated hydroxytoluene) to the extraction solvent if the product is to be stored.
Q3: The Bisulfite adduct isn't precipitating.
-
Cause: The molecule is large and the adduct might be somewhat soluble in the organic/water mix, or the concentration is too low.
-
Fix: Do not rely on precipitation. Perform a liquid-liquid extraction . The adduct will be in the aqueous layer .[3] Wash the aqueous layer with organics, then basify the aqueous layer to recover the product.[3]
Q4: Can I use Silica Gel Chromatography?
-
Answer: Yes, but it is resource-intensive.
-
Conditions: Elute with Hexanes:Ethyl Acetate (8:2 to 7:3) . The aldehyde is moderately polar.
-
Warning: 3-methoxyphenol streaks on silica. Ensure the crude is washed with NaOH before loading the column to prevent co-elution.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Bisulfite Adducts and Recrystallization).
-
Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Specific data on purifying benzaldehydes and diaryl ethers).
-
BenchChem Technical Support. Aldehyde Purification via Bisulfite Adducts. (Protocol adaptation for aromatic aldehydes).
-
Organic Syntheses. Purification of Benzaldehyde Derivatives. Org. Synth. Coll. Vol. 2, p. 323. (Foundational chemistry for aldehyde handling).
-
Patent Literature (General). Process for the preparation of substituted benzaldehydes via Williamson Ether Synthesis. (Contextual grounding for impurity profiles in kinase inhibitor intermediates).
Sources
Preventing oxidation and decomposition of benzaldehyde intermediates
Current Status: Operational | Topic: Benzaldehyde Intermediate Stabilization
Ticket ID: BZ-OX-552 | Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the ChemStability Technical Support Center. You are likely accessing this guide because your benzaldehyde intermediate has developed a white solid precipitate, changed color, or is stalling your downstream coupling reactions.
Benzaldehyde and its derivatives are chemically fragile. They suffer from two primary degradation pathways: radical-initiated autoxidation (forming benzoic acid) and disproportionation (Cannizzaro reaction). This guide provides the mechanistic insight and strict protocols required to maintain the integrity of these reagents in drug development workflows.
Module 1: The Degradation Mechanism (Root Cause Analysis)
To prevent degradation, you must understand the enemy. Benzaldehyde does not merely "spoil"; it undergoes a specific, autocatalytic radical chain reaction.
The Autoxidation Cascade
Unlike ethers that form explosive peroxide crystals, benzaldehyde oxidizes to perbenzoic acid , which then reacts with another molecule of benzaldehyde to produce two molecules of benzoic acid. This is why "old" benzaldehyde often contains significant amounts of acidic solid.
Key Insight: The reaction is autocatalytic. Once a small amount of perbenzoic acid forms, it accelerates the oxidation of the remaining aldehyde.
Figure 1: The radical chain mechanism of benzaldehyde autoxidation. Note that the perbenzoic acid intermediate consumes a second equivalent of benzaldehyde to form the final stable acid product [1, 3].
Module 2: Storage & Stabilization Protocols
Do not rely on the manufacturer's packaging once the seal is broken. Implement the following SOPs immediately upon receipt.
Atmosphere Control (The Primary Defense)
Oxygen is the limiting reagent in the pathway above. Removal is critical.
-
Argon vs. Nitrogen: Argon is superior. Being heavier than air, it forms a "blanket" over the liquid surface in the storage bottle. Nitrogen is lighter and diffuses away more easily when the bottle is opened.
-
Technique: Do not just blow gas into the headspace. Use a long needle or pipette to introduce the inert gas near the liquid surface for 10-15 seconds before capping.
Chemical Inhibition
For long-term storage (>1 month), chemical inhibitors break the radical chain.
| Inhibitor | Concentration | Mechanism | Best For |
| Hydroquinone | 50–100 ppm | Proton donor to peroxy radicals | Bulk storage of crude intermediates [4]. |
| BHT (Butylated hydroxytoluene) | 100–500 ppm | Sterically hindered phenol radical trap | High-purity samples; easier to remove via distillation than hydroquinone. |
| Benzyl Alcohol | 1–2% | Intercepts benzoylperoxy radicals | Expert Tip: Interestingly, small amounts of benzyl alcohol can inhibit oxidation via H-atom transfer [5]. |
Temperature & Light
-
Store at 2–8°C: Reduces the kinetic rate of H-abstraction.
-
Amber Glass: Mandatory. UV light cleaves the C-H bond of the aldehyde, initiating the radical chain.
Module 3: Purification Workflows
If your benzaldehyde has already degraded (visible solids or >5% acid content by NMR), you must purify it. Simple filtration is insufficient because dissolved benzoic acid will remain.
Protocol A: The "Wash and Distill" (Standard)
Use this for general synthesis.
-
Dissolution: Dissolve the impure benzaldehyde in diethyl ether or ethyl acetate (1:3 ratio).
-
Base Wash: Wash the organic layer twice with 10% aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate.
-
Why? This converts benzoic acid (pKa ~4.2) into sodium benzoate, which is water-soluble.[1]
-
Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.
-
-
Rinse: Wash once with brine to remove trapped base.
-
Dry: Dry over MgSO₄ and filter.
-
Distill: Remove solvent via rotary evaporation, then perform vacuum distillation of the oil.
-
Note: Do not distill at atmospheric pressure; the high heat (179°C) will cause rapid re-oxidation and decomposition [1, 2].
-
Protocol B: Bisulfite Adduct (High Purity)
Use this when separating benzaldehyde from non-aldehyde impurities (e.g., ketones, alcohols).
-
Shake impure oil with saturated Sodium Bisulfite (NaHSO₃).
-
The aldehyde forms a solid, water-soluble adduct. Impurities remain in the organic layer.
-
Filter the solid adduct and wash with ether.
-
Regenerate the aldehyde by treating the solid with 10% Na₂CO₃ or dilute acid, then extract back into ether [1].
Figure 2: Decision tree for the purification of oxidized benzaldehyde intermediates.
Module 4: Troubleshooting & FAQs
Q1: I see white crystals in my bottle. Is it explosive?
No. Unlike ether peroxides, the white solid is Benzoic Acid , which is stable and non-explosive. However, its presence indicates the reagent is compromised. The "perbenzoic acid" intermediate is an oxidant but does not typically crystallize out in hazardous quantities; it rapidly converts to benzoic acid.
-
Action: Filter the solid if the amount is small (<1%), or perform Protocol A if large.
Q2: My reaction turned dark red/brown immediately upon adding base. Why?
You likely triggered the Cannizzaro Reaction or an Aldol condensation.
-
Cause: Benzaldehydes lacking alpha-hydrogens undergo disproportionation in strong base (e.g., 50% NaOH), forming benzyl alcohol and benzoic acid [6, 7].
-
Fix: If your reaction requires base, add the benzaldehyde last or keep the temperature low. Avoid highly concentrated hydroxide solutions if possible.
Q3: Can I use "old" benzaldehyde for a Grignard reaction?
Absolutely not. The benzoic acid impurity will immediately quench your Grignard reagent (R-Mg-X + PhCOOH -> R-H + PhCOOMgX), wasting expensive catalyst and lowering yield. You must distill it first.[2]
Q4: Why does my benzaldehyde smell like almonds but also "sharp" or vinegar-like?
The "almond" scent is the aldehyde; the "sharp" vinegar-like bite is the benzoic acid vapor. This is a sensory indicator that oxidation has occurred.
References
-
BenchChem. (2025).[1] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from
-
ScienceMadness. (2015). Purification of benzaldehyde? - Discussion Threads. Retrieved from
-
AskFilo. (2025).[3] Auto oxidation mechanism of benzaldehyde.[4][5][6] Retrieved from
-
Fagron Academy. (2025). Stabilization of Oxidation Prone Ingredients (Hydroquinone/BHT). Retrieved from
-
Cardiff University/Nature Communications. (2020). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.[4] Retrieved from
-
PharmaGuideline. (2025). Cannizzaro Reaction and Crossed Cannizzaro Reaction Mechanism.[7] Retrieved from
-
Shaalaa. (2025).[8] Explain Cannizzaro's reaction with the help of benzaldehyde. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Explain the Cannizzaro Reaction with the help of Benzaldehyde | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 6. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. shaalaa.com [shaalaa.com]
Minimizing byproduct formation in ether linkage synthesis of benzaldehydes
To: Research & Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Minimizing Byproduct Formation in Williamson Ether Synthesis of Hydroxybenzaldehydes
Executive Summary
Synthesizing ether linkages on benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) presents a unique "double-edged" challenge. You must generate a reactive phenoxide nucleophile without triggering the inherent instability of the aldehyde moiety.
Standard protocols often fail because they treat the substrate merely as a phenol, ignoring the aldehyde's susceptibility to Cannizzaro disproportionation and oxidation . This guide moves beyond generic textbook methods to provide a self-validating, high-fidelity workflow designed to preserve the carbonyl functionality while maximizing O-alkylation.
Part 1: Strategic Analysis – The Causality of Failure
Before executing a reaction, we must understand the competing pathways. The three pillars of failure in this specific synthesis are:
-
The Base Trap (Cannizzaro): Strong hydroxide bases (
, ) rapidly attack the aldehyde carbonyl, leading to disproportionation (benzyl alcohol + benzoic acid). -
The Ambident Nucleophile (C- vs. O-Alkylation): Phenoxides can react at the Oxygen or the Carbon (ring). Solvent choice dictates this selectivity.
-
Lattice Energy Barriers: Weak bases like
are safer but often too insoluble in organic solvents to drive the reaction to completion, leading to stalled yields.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the decision logic required to navigate them.
Figure 1: Mechanistic flow showing how Base and Solvent choices determine the fate of the benzaldehyde substrate.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: My aldehyde peak is disappearing, but I'm seeing benzoic acid and benzyl alcohol. What is happening?
Diagnosis: You are likely witnessing the Cannizzaro Reaction .[1] The Mechanism: In the presence of strong bases (hydroxides/alkoxides), the base acts as a nucleophile, attacking the aldehyde carbonyl rather than just deprotonating the phenol. This forms a tetrahedral intermediate that transfers a hydride to another aldehyde molecule.[2][3] The Fix:
-
Switch Bases: Move from
to Potassium Carbonate ( ) or Cesium Carbonate ( ) . These bases are strong enough to deprotonate the phenol ( ) but insufficiently nucleophilic to attack the aldehyde carbonyl. -
Exclude Water: Ensure reagents are dry. Carbonates in the presence of water can generate hydroxide ions in equilibrium.
Q2: The reaction is incredibly slow (24h+). How can I accelerate it without using stronger bases?
Diagnosis: Poor solubility of the inorganic base in the organic solvent (Lattice Energy Barrier). The Fix:
-
The "Cesium Effect": Switch from
to . Cesium has a larger ionic radius, lower lattice energy, and higher solubility in organic solvents (like DMF). This creates a "naked" phenoxide anion that is significantly more reactive [1]. -
Catalytic Additive: Add 10 mol% Potassium Iodide (KI) . If you are using an alkyl chloride or bromide, the iodide displaces the halogen to form a highly reactive alkyl iodide in situ (Finkelstein reaction logic).
Q3: I am getting C-alkylated byproducts (ring substitution). Why?
Diagnosis: Solvent shielding. The Mechanism: In protic solvents (methanol, ethanol), hydrogen bonding solvates the oxygen of the phenoxide, making it sterically crowded. The "softer" carbon nucleophile (the ring) then becomes the active site. The Fix:
-
Use Polar Aprotic Solvents: DMF (N,N-Dimethylformamide) or Acetonitrile . These solvents solvate the metal cation (
, ) effectively but leave the phenoxide anion "naked" and highly reactive at the oxygen center, favoring O-alkylation by a factor of >99:1 [2].
Q4: My alkyl halide is secondary, and I'm seeing alkene formation.
Diagnosis: E2 Elimination competition. The Fix:
-
Thermodynamic Control: Lower the temperature to 40-50°C. Elimination has a higher activation energy than substitution.
-
Alternative Route: If elimination persists, abandon Williamson synthesis. Use the Mitsunobu Reaction (PPh3 + DIAD).[4] This activates the alcohol of the alkylating agent directly and couples it to the phenol under neutral conditions, completely avoiding base-mediated elimination [3].
Part 3: The "Gold Standard" Protocol
Recommended for High-Value Benzaldehyde Substrates
This protocol utilizes the Cesium Carbonate/DMF system to ensure mild conditions, high solubility, and exclusive O-alkylation.
Reagents
-
Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 - 1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) OR Potassium Carbonate ( ) (2.0 equiv) + KI (0.1 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
-
Atmosphere: Nitrogen or Argon (Critical to prevent air oxidation to benzoic acid)
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask and cool under a stream of
. -
Charge with 4-Hydroxybenzaldehyde (1.0 equiv) and
(1.5 equiv). -
Add Anhydrous DMF via syringe.
-
-
Activation (The "Deprotonation Window"):
-
Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution often turns yellow/orange due to phenoxide formation. This pre-stir ensures the base is available before the electrophile is introduced.
-
-
Reaction:
-
Workup (Crucial for Purity):
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash 1: Water (removes DMF and inorganic salts).
-
Wash 2: 1M NaOH (Rapid wash). Note: This removes unreacted starting phenol. Do not prolong contact to avoid Cannizzaro.
-
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
-
Solvent & Base Comparison Table
| System | Reactivity | Risk of Cannizzaro | Risk of C-Alkylation | Recommendation |
| NaOH / EtOH | High | Critical | High | Avoid |
| K₂CO₃ / Acetone | Low/Med | Low | Low | Good for simple substrates |
| Cs₂CO₃ / DMF | High | Negligible | Negligible | Best for Benzaldehydes |
| NaH / THF | Very High | Med (if wet) | Low | Risk of reduction/danger |
Part 4: References
-
Cesium Effect in Organic Synthesis:
-
Flessner, T. & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry.
-
Source:
-
-
Williamson Ether Synthesis & Solvent Effects:
-
Mitsunobu Reaction (Alternative for Secondary Halides):
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
Source: [8]
-
-
Cannizzaro Reaction Mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. flexiprep.com [flexiprep.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 10. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. byjus.com [byjus.com]
Controlling temperature variables for stable benzaldehyde synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Temperature Control Architectures for Benzaldehyde Stabilization
Mission Statement
You are likely here because your benzaldehyde yield is fluctuating, or your product is degrading into benzoic acid crystals before you can isolate it. Benzaldehyde is thermodynamically unstable relative to its oxidation product (benzoic acid). Successful synthesis is not just about mixing reagents; it is a war against autoxidation and over-oxidation .
This guide treats temperature not as a simple setting, but as a dynamic variable that dictates the ratio between kinetic product formation (Benzaldehyde) and thermodynamic sinks (Benzoic Acid/Benzyl Benzoate).
Module 1: The Thermodynamics of Selectivity
In oxidation reactions, temperature exerts a non-linear effect on selectivity.[1][2]
-
Low Temperature: Kinetic limitation. The catalyst (e.g., Co/Mn/Br) fails to cycle effectively, leading to accumulation of active oxygen species and potential "runaway" upon heating.
-
High Temperature: Selectivity collapse. While conversion rates increase, the activation energy barrier for the second oxidation step (Benzaldehyde
Benzoic Acid) is breached.
Critical Thresholds Table
| Parameter | Liquid Phase Oxidation (Toluene) | Alcohol Oxidation (Benzyl Alcohol) | Storage / Stability |
| Target Temp | 110°C – 130°C (Pressure Dependent) | 60°C – 80°C | < 5°C |
| Danger Zone | > 140°C (Decarboxylation/Deep Oxidation) | > 90°C (Over-oxidation) | > 25°C (Autoxidation) |
| Exotherm Risk | High (Requires active cooling loop) | Moderate | Low (Slow radical buildup) |
| Key Kinetic Factor | Radical Initiation Rate | Oxidant Decomposition Rate | Radical Propagation Rate |
Module 2: Protocol – Liquid Phase Oxidation of Toluene
Best for: Scalable synthesis, industrial relevance.
This process typically uses a Cobalt/Manganese/Bromide catalyst system.[3] The reaction is highly exothermic. The most common failure mode is thermal runaway leading to low selectivity.
The "Soft-Start" Temperature Ramp Protocol
Do not set the reactor immediately to the setpoint. Use this staggered approach to manage the radical initiation induction period.
-
Catalyst Soak: Load Toluene, Solvent (Acetic Acid), and Catalyst (Co/Mn). Stir at 40°C for 30 minutes.
-
Why: Ensures homogenous catalyst distribution before radical generation begins.
-
-
Initiation Ramp: Heat to 80°C at a rate of 2°C/min. Introduce Air/Oxygen flow.
-
Why: Slow heating prevents a sudden "light-off" of the reaction which can overwhelm cooling jackets.
-
-
Reaction Maintenance: Ramp to 110-120°C (assuming pressurized vessel ~0.6 MPa).
-
Control Logic: If internal temperature exceeds setpoint by >2°C, stop oxygen flow immediately. The reaction is oxygen-starved; cutting O2 kills the heat source faster than jacket cooling.
-
-
Termination: Cool rapidly to <40°C before depressurizing.
Visualizing the Control Logic
The following diagram illustrates the feedback loop required to prevent thermal runaway during the oxidation phase.
Module 3: Protocol – Selective Oxidation of Benzyl Alcohol
Best for: Laboratory scale, high purity requirements.
Using oxidants like
The "Isothermal" Protocol
Unlike toluene oxidation, this reaction is sensitive to "hotspots" which cause the aldehyde to oxidize further to the acid.
-
Pre-Heat: Heat the solvent/catalyst mixture to 65°C .
-
Dosing: Add Benzyl Alcohol slowly (dropwise) if using strong oxidants (
).-
Critical Check: If using
, maintain temperature strictly between 70°C and 80°C . -
Why: Below 70°C, conversion is sluggish (<10%).[1] Above 85-90°C, selectivity drops as benzoic acid formation accelerates [1].
-
-
Quench: Once TLC/GC indicates consumption of alcohol, cool immediately to 4°C on an ice bath to stop the equilibrium shift.
Module 4: Troubleshooting Autoxidation (Storage)
Users often synthesize pure benzaldehyde, only to find white crystals (benzoic acid) a week later. This is radical autoxidation , and it is temperature-dependent.
The Mechanism of Degradation
Heat acts as an initiator (
Storage SOP
-
Temperature: Store at 2°C – 8°C (Standard Fridge).
-
Atmosphere: Blanket with Nitrogen or Argon after every use.
-
Additives: If purity allows, add 1% Benzyl Alcohol.
-
Why: Benzyl alcohol acts as a radical scavenger, intercepting the peroxy radical and inhibiting the chain reaction [2].
-
FAQ: Troubleshooting & Diagnostics
Q: My reaction mixture turned dark brown/black. Is the product ruined? A: Not necessarily, but it indicates thermal stress. In Toluene oxidation, a dark color often indicates the formation of "tars" or complex condensation products due to hotspots (>150°C) .
-
Action: Check your stirring rate. Poor heat transfer creates local hotspots at the reactor wall. Increase RPM to ensure turbulent flow (
).
Q: I see white solids precipitating during the reaction at 110°C. A: This is likely Benzoic Acid . You have over-oxidized the mixture.
-
Root Cause:[4] Temperature was too high, or residence time was too long.
-
Fix: Reduce reaction temperature by 10°C or reduce the Oxygen partial pressure.
Q: Can I use a simple reflux condenser for temperature control? A: For Benzyl Alcohol oxidation, Yes . For Toluene oxidation, No . Toluene oxidation is exothermic and often pressurized. A reflux condenser controls the boiling point, but it cannot respond fast enough to a thermal runaway in a pressurized system. You need active jacket cooling controlled by a PID loop.
Q: Why does my yield drop when I scale up from 100mL to 5L?
A: Surface-Area-to-Volume Ratio (SA/V).
Heat generation scales with Volume (
-
Fix: Your 5L reactor holds heat much longer than your flask. You must lower the jacket temperature significantly to maintain the same internal reaction temperature.
References
-
Effect of Temperature on Benzyl Alcohol Oxidation
-
Inhibition of Autoxidation
-
Industrial Toluene Oxidation Parameters
-
Kinetics of Benzaldehyde Oxidation
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US7189882B2 - Selective liquid phase oxidation of toluene to benzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated selective oxidation of benzyl alcohol to benzaldehyde via a self-catalyzed Pickering emulsion microreactor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. ccohs.ca [ccohs.ca]
Validation & Comparative
A Comparative Analysis of Synthetic Routes for 3-Substituted 4-Methoxybenzaldehydes: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, 3-substituted 4-methoxybenzaldehydes are pivotal intermediates. Their versatile functionality allows for their incorporation into a wide array of complex molecular architectures, finding application in areas ranging from medicinal chemistry to materials science. The strategic placement of a substituent at the C-3 position, ortho to the formyl group, offers a handle for further molecular elaboration, making the efficient and selective synthesis of these compounds a topic of considerable interest.
This guide provides an in-depth comparative analysis of four prominent synthetic routes for the preparation of 3-substituted 4-methoxybenzaldehydes: the Vilsmeier-Haack reaction, Directed ortho-Metalation (DoM), oxidation of corresponding benzyl alcohols, and the Reimer-Tiemann reaction. By examining the underlying mechanisms, experimental protocols, and providing quantitative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most suitable synthetic strategy for their specific needs.
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3]
Mechanistic Insights
The reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.[4] The electron-rich aromatic ring of the 2-substituted anisole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt furnishes the desired aldehyde. The methoxy group of the anisole derivative strongly activates the ring towards electrophilic substitution, directing the formylation predominantly to the para position (C-4). However, when the para position is blocked, as in the case of a 2-substituted anisole, formylation occurs at the available ortho position (C-6), which is also activated by the methoxy group.
Caption: Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Aromatic Substrate Addition: Dissolve 2-bromoanisole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution. The precipitated crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Performance and Limitations
The Vilsmeier-Haack reaction is generally high-yielding for activated substrates. However, the regioselectivity can be an issue if multiple activated positions are available. The reaction conditions are moderately acidic and can be incompatible with sensitive functional groups.
Directed ortho-Metalation (DoM): Precision in Synthesis
Directed ortho-Metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings.[5] This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[6] The methoxy group is a moderately effective DMG.
Mechanistic Insights
The synthesis begins with the deprotonation of the C-3 position of the 2-substituted anisole using a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The lithium atom is directed to the C-3 position by coordination with the oxygen of the methoxy group. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Caption: Directed ortho-Metalation (DoM) pathway.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 2-bromoanisole (1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) followed by the dropwise addition of n-butyllithium (1.1 eq. in hexanes). Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2 eq.) dropwise to the aryllithium solution at -78 °C. Stir for an additional hour at this temperature.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and then quench by the slow addition of 1 M hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.
Performance and Limitations
DoM offers excellent regioselectivity, which is its primary advantage. The reaction conditions are strongly basic and require low temperatures and anhydrous conditions, which may not be suitable for substrates with base-sensitive functional groups.
Oxidation of Benzyl Alcohols: A Classic Transformation
The oxidation of a primary alcohol to an aldehyde is a fundamental and frequently used transformation in organic synthesis. For the synthesis of 3-substituted 4-methoxybenzaldehydes, this route involves the preparation of the corresponding 3-substituted 4-methoxybenzyl alcohol, followed by its selective oxidation.
Mechanistic Insights
A variety of oxidizing agents can be employed for this transformation. Modern methods often utilize catalytic systems to avoid the use of stoichiometric amounts of heavy metal oxidants. A popular and mild method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). The reaction proceeds via the formation of an N-oxoammonium ion, which is the active oxidizing species. This species oxidizes the alcohol to the aldehyde and is regenerated in the catalytic cycle. This method is highly selective for primary alcohols and avoids over-oxidation to the carboxylic acid.[7]
Caption: Oxidation of a benzyl alcohol to a benzaldehyde.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde
This protocol assumes the availability of (3-bromo-4-methoxyphenyl)methanol.
-
Reaction Setup: In a round-bottom flask, dissolve (3-bromo-4-methoxyphenyl)methanol (1 eq.) in dichloromethane (DCM). Add a catalytic amount of TEMPO (0.01 eq.) and potassium bromide (0.1 eq.) in an aqueous buffer solution (e.g., pH 8.6 phosphate buffer).
-
Oxidation: Cool the biphasic mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq.) dropwise with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated solution of sodium thiosulfate, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Performance and Limitations
The oxidation of benzyl alcohols is often a high-yielding and clean reaction. The main challenge lies in the synthesis of the starting benzyl alcohol, which may require an additional synthetic step. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid.
The Reimer-Tiemann Reaction: A Classic Phenol Formylation
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[8] It involves the reaction of a phenol with chloroform in a basic solution.[9] While primarily used for phenols, its principles are important to understand in the context of aromatic formylation. To apply this to the synthesis of a 4-methoxybenzaldehyde, one would need to start with the corresponding 3-substituted phenol and then methylate the hydroxyl group in a subsequent step.
Mechanistic Insights
The reaction proceeds through the formation of a dichlorocarbene (:CCl₂) intermediate, which is generated from chloroform by the action of a strong base.[10] The phenoxide ion, formed by deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the ortho-hydroxybenzaldehyde. The reaction generally shows a preference for ortho-formylation due to the coordination of the phenoxide oxygen with the carbene.[11]
Caption: Reimer-Tiemann reaction and subsequent methylation.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzaldehyde
This is a two-step process starting from 2-bromophenol.
Step 1: Reimer-Tiemann Formylation of 2-Bromophenol
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromophenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq.).
-
Reaction: Heat the solution to 60-70 °C and add chloroform (1.5 eq.) dropwise over 1 hour with vigorous stirring. Maintain the temperature and stirring for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to isolate the volatile 3-bromo-4-hydroxybenzaldehyde.
Step 2: Methylation of 3-Bromo-4-hydroxybenzaldehyde
-
Reaction Setup: Dissolve the 3-bromo-4-hydroxybenzaldehyde (1 eq.) obtained from the previous step in a suitable solvent like acetone or DMF.
-
Methylation: Add potassium carbonate (1.5 eq.) and dimethyl sulfate (1.2 eq.). Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.[12]
Performance and Limitations
The Reimer-Tiemann reaction is often plagued by low to moderate yields (typically 20-60%).[11] It also generates significant amounts of the para-isomer as a byproduct, complicating purification. The reaction conditions are harsh and the use of chloroform is a significant environmental and safety concern.
Comparative Summary
To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route for the preparation of 3-bromo-4-methoxybenzaldehyde.
| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) | Oxidation of Benzyl Alcohol | Reimer-Tiemann Reaction |
| Starting Material | 2-Bromoanisole | 2-Bromoanisole | (3-Bromo-4-methoxyphenyl)methanol | 2-Bromophenol |
| Key Reagents | DMF, POCl₃ | n-BuLi/TMEDA, DMF | TEMPO, NaOCl | CHCl₃, NaOH; then DMS, K₂CO₃ |
| Regioselectivity | Good (para to OMe) | Excellent (ortho to OMe) | Not applicable | Moderate (ortho to OH) |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent | Low to Moderate |
| Reaction Conditions | 0 °C to 70 °C | -78 °C to RT, anhydrous | 0 °C to RT | 60-70 °C (formylation), Reflux (methylation) |
| Key Advantages | Powerful, widely applicable | High regioselectivity | Mild conditions, high yield | Classic method |
| Key Disadvantages | Moderately acidic | Strongly basic, cryogenic | Requires pre-synthesized alcohol | Low yield, byproduct formation, harsh conditions |
Conclusion and Future Perspectives
The synthesis of 3-substituted 4-methoxybenzaldehydes can be approached through several distinct strategies, each with its own set of advantages and limitations.
-
The Vilsmeier-Haack reaction stands out as a powerful and generally reliable method for the formylation of activated aromatic systems, offering good yields under relatively straightforward conditions.
-
Directed ortho-Metalation provides unparalleled regioselectivity, making it the method of choice when precise functionalization is paramount, although it requires stringent anhydrous and cryogenic conditions.
-
The oxidation of benzyl alcohols is an excellent option when the corresponding alcohol is readily available, often proceeding with high yields and selectivity under mild conditions.
-
The Reimer-Tiemann reaction , while historically significant, is often hampered by low yields and the formation of byproducts, making it a less favored choice in modern synthetic chemistry, especially in an industrial setting.
The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, the presence of other functional groups in the molecule, and the laboratory equipment at hand. As the demand for complex and highly functionalized molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like 3-substituted 4-methoxybenzaldehydes will remain an active and important area of research.
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Formylation of Amines. (2014). MDPI. [Link]
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ChemSynthesis. (2025). 3-bromo-4-methoxybenzaldehyde. [Link]
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Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?[Link]
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Guide to the Structural Elucidation of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde and Its Isomers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In pharmaceutical research and fine chemical synthesis, the precise structural identification of a target molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde from its key structural isomers. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), presenting a self-validating system for confident structural confirmation.
The Challenge: Differentiating Key Structural Isomers
The target molecule, 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (Molecular Formula: C₁₆H₁₆O₄), presents a significant analytical challenge due to the potential for multiple positional isomers. The arrangement of substituents on both aromatic rings dictates the molecule's three-dimensional shape, polarity, and electronic environment, which in turn governs its biological activity and chemical behavior. Misidentification could lead to ineffective drug candidates or impurities with undesirable effects.
This guide will focus on differentiating the target compound from three representative and plausible structural isomers:
-
Isomer A: 4-Methoxy-3-[(4 -methoxyphenoxy)methyl]benzaldehyde (para-substituted phenoxy ring)
-
Isomer B: 4-Methoxy-3-[(2 -methoxyphenoxy)methyl]benzaldehyde (ortho-substituted phenoxy ring)
-
Isomer C: 2 -Methoxy-5-[(3-methoxyphenoxy)methyl]benzaldehyde (shifted substituents on the benzaldehyde ring)
Caption: Molecular structures of the target compound and its primary isomers.
A Multi-Faceted Analytical Workflow
Caption: Integrated workflow for the definitive identification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for isomer differentiation as it directly probes the chemical environment of each ¹H and ¹³C nucleus.[1][2] Subtle differences in atomic connectivity between isomers lead to distinct and predictable variations in chemical shifts, signal multiplicities, and coupling constants.[3][4][5]
Causality of Spectral Differences
-
¹H NMR: The substitution pattern on an aromatic ring creates a unique spin system. Protons that are ortho, meta, or para to different substituents will experience different degrees of shielding or deshielding, resulting in unique chemical shifts and coupling constants (J-values). For instance, the symmetry in Isomer A (para-substituted phenoxy ring) will result in fewer and more simplified aromatic signals compared to the target compound's meta-substituted ring.
-
¹³C NMR: The number of unique carbon signals directly reflects the molecule's symmetry.[2] Symmetrical isomers like Isomer A will exhibit fewer signals than their asymmetrical counterparts. Furthermore, the chemical shifts of the carbons directly attached to the ether oxygen or substituents are highly sensitive to their position on the ring.
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | Target Compound | Isomer A | Isomer C |
| Aldehyde (-CHO) | ~9.85 ppm (s) | ~9.85 ppm (s) | ~10.3 ppm (s) |
| Benzylic (-CH₂-) | ~5.10 ppm (s) | ~5.08 ppm (s) | ~5.12 ppm (s) |
| Methoxy (-OCH₃) | ~3.90 ppm (s), ~3.80 ppm (s) | ~3.90 ppm (s), ~3.82 ppm (s) | ~3.95 ppm (s), ~3.80 ppm (s) |
| Aromatic Region | Complex multiplets | Simplified patterns (e.g., two doublets for the p-substituted ring) | Distinct complex multiplets |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate to the TMS signal (0.00 ppm).
Mass Spectrometry (MS): Decoding Fragmentation Fingerprints
While all isomers have an identical molecular weight (C₁₆H₁₆O₄ = 272.3 g/mol ), their fragmentation patterns under ionization (e.g., Electron Ionization, EI) can serve as a unique fingerprint.[6] The stability of the resulting carbocations and radical fragments is highly dependent on the substituent positions.
Key Fragmentation Pathways
The primary fragmentation pathways for these diaryl ether structures involve cleavage of the ether bonds and loss of the aldehyde group.[7][8]
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the phenoxy oxygen is a dominant pathway. The stability of the resulting substituted benzyl cation will vary between isomers.
-
Loss of H•: A common fragmentation for aldehydes is the loss of a hydrogen radical from the aldehyde group, yielding a stable [M-1]⁺ ion.[7]
-
Loss of CO: Subsequent fragmentation of the [M-1]⁺ ion can involve the loss of carbon monoxide, a characteristic of benzaldehydes, to form an [M-29]⁺ ion.[8][9]
-
Ether Bond Cleavage: Cleavage of the Ar-O bond can also occur.[7]
Caption: Generalized MS fragmentation pathway for the isomeric series.
Comparative Mass Spectrometry Data (Predicted EI-MS)
| Ion Description | Target Compound (m/z) | Isomer A (m/z) | Isomer C (m/z) | Rationale for Differences |
| Molecular Ion [M]⁺˙ | 272 | 272 | 272 | Identical for all isomers. |
| [M-H]⁺ | 271 | 271 | 271 | Common aldehyde fragmentation.[7] |
| [M-OCH₃]⁺ | 241 | 241 | 241 | Loss of a methoxy radical. |
| Benzyl Cation | 149 | 149 | 135 | Fragment from benzylic cleavage; structure differs for Isomer C. |
| Methoxyphenoxy Cation | 123 | 123 | 123 | Relative intensity may vary based on stability. |
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use the HPLC method described in Section 6 to separate the isomers.
-
Ionization: Interface the HPLC system with a mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI is generally softer and may yield a more abundant molecular ion.
-
Mass Analysis: Operate the mass analyzer (e.g., Quadrupole or Time-of-Flight) in positive ion mode, scanning a mass range of m/z 50-500.
-
Fragmentation (MS/MS): Perform tandem MS (MS/MS) by selecting the precursor ion at m/z 272 and subjecting it to collision-induced dissociation (CID) to obtain fragment ion spectra specific to each separated isomer.
Infrared (IR) Spectroscopy: A Focus on Substitution Patterns
IR spectroscopy is excellent for confirming the presence of key functional groups.[10][11] While all isomers will display characteristic absorptions for the aldehyde, ether, and aromatic moieties, the precise frequencies and the pattern of bands in the "fingerprint region" can be used for differentiation.[12]
Key Vibrational Modes for Differentiation
-
C=O Stretch (Aldehyde): Typically found around 1690-1710 cm⁻¹. The electronic nature of the substituents on the ring can slightly shift this frequency.[13] For Isomer C, where the aldehyde is ortho to a methoxy group, steric and electronic effects may cause a noticeable shift compared to the target.
-
C-H Out-of-Plane Bending: The absorptions in the 700-900 cm⁻¹ region are highly characteristic of the aromatic substitution pattern. For example, a 1,2,4-trisubstituted ring (Target, Isomers A, B) will have a different pattern than a 1,2,4-trisubstituted ring with different substituents (Isomer C).
Comparative IR Data (Predicted, cm⁻¹)
| Vibrational Mode | Expected Range | Key Differentiator |
| Aromatic C-H Stretch | 3000-3100 | Minor differences expected. |
| Aldehyde C-H Stretch | 2720-2820 (doublet) | Present in all isomers. |
| Carbonyl C=O Stretch | 1690-1710 | Position sensitive to electronic effects of adjacent groups.[13] |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands expected. |
| Aryl-O-Alkyl Ether Stretch | 1230-1270 (asym), 1020-1075 (sym) | Present in all isomers. |
| C-H Out-of-Plane Bending | 700-900 | Highly diagnostic of the ring substitution pattern. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If an oil, apply a thin film.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.
High-Performance Liquid Chromatography (HPLC): Separation is Key
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Structural isomers, with their subtle differences in polarity and shape, can often be resolved using this technique.[14][15] It is an indispensable tool for both isolating isomers for further characterization and for quantitative analysis of isomeric purity.
Causality of Separation
The separation relies on small differences in the overall polarity of the isomers. The position of the polar methoxy and aldehyde groups affects the molecule's dipole moment and its ability to interact with the stationary phase (e.g., a nonpolar C18 column in reverse-phase HPLC). Isomer A, with its symmetrical p-substituted phenoxy ring, may be slightly less polar than the target compound or Isomer B, potentially leading to a longer retention time in a reverse-phase system.
Comparative HPLC Data (Hypothetical)
| Isomer | Retention Time (min) | Rationale |
| Isomer C | 10.5 | Likely the most polar due to the ortho-methoxy/aldehyde interaction, elutes first. |
| Target Compound | 12.1 | Intermediate polarity. |
| Isomer B | 12.8 | Steric hindrance from the ortho-methoxy group on the phenoxy ring may alter interaction with the C18 phase. |
| Isomer A | 13.5 | Potentially the least polar due to symmetry, leading to the strongest interaction with the stationary phase. |
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector (set to 254 nm and 280 nm).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 50% B
-
18-22 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a 1 mg/mL sample dissolved in acetonitrile.
Conclusion: An Integrated and Self-Validating Strategy
The definitive structural elucidation of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde from its isomers is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques. HPLC provides the initial separation, yielding pure isomers for analysis. NMR then delivers the most conclusive data on atomic connectivity and substitution patterns. Mass spectrometry corroborates the molecular weight and provides isomer-specific fragmentation fingerprints, while IR spectroscopy confirms functional group consistency and offers clues about the substitution pattern. By integrating these methods, researchers can build an unshakeable, data-driven case for the identity and purity of their target compound, ensuring the integrity of their research and development efforts.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]
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Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745–1749. [Link]
-
Dais, P., & Perlepes, S. P. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. [Link]
-
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]
-
Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680. [Link]
-
ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]
-
Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. [Link]
-
Kumar, S., & Bhatt, V. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. International Journal of Research and Innovation in Applied Science, 10(12), 414-421. [Link]
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RSIS International. (2026, January 6). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
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Zhang, Y., et al. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. Journal of Chromatography A, 1474, 89-95. [Link]
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Wang, Y., et al. (2020). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117424. [Link]
-
ResearchGate. (2025, August 5). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
-
Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?[Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
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Lab Manager. (2025, October 21). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]
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Collection of Czechoslovak Chemical Communications. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]
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Safety Operating Guide
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde proper disposal procedures
Topic: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde: Lifecycle & Disposal Protocol Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, HSE Officers
Executive Summary: The "Cradle-to-Grave" Responsibility
Effective disposal of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde requires more than simply choosing the correct waste bin. As a complex aromatic aldehyde with ether linkages, this compound presents specific stability and reactivity profiles that dictate its end-of-life management.
This guide moves beyond generic advice, applying Structure-Activity Relationship (SAR) logic to establish a disposal protocol that ensures compliance with EPA (RCRA) standards and protects laboratory personnel from reactive hazards.
Chemical Safety Profile & Hazard Identification
Before disposal can be attempted, the chemical nature of the waste must be understood to prevent incompatible mixing.[1]
Compound Analysis:
-
Functional Groups: Aromatic Aldehyde (-CHO), Ether Linkages (Ar-O-C).
-
Physical State: Typically a solid or viscous oil (depending on purity/temperature).
-
Reactivity Class: Organic Combustible.
Risk Assessment Table:
| Hazard Category | Classification (GHS/SAR) | Operational Implication |
| Reactivity | Aldehyde Oxidation | Aldehydes autoxidize to carboxylic acids upon prolonged air exposure. Do not store waste in unvented containers for >6 months. |
| Toxicity | Irritant (H315, H319, H335) | Dust/Vapor control is mandatory during transfer to waste containers. |
| Flammability | Combustible (Class IIIB) | High BTU value makes it ideal for fuel blending/incineration. |
| Compatibility | Incompatible with Oxidizers | CRITICAL: Never mix with Nitric Acid, Peroxides, or Permanganates in waste streams. Violent reaction risk.[1] |
Operational Disposal Protocol
This protocol is designed for research quantities (<100g). For scale-up disposal (>1kg), consult a licensed hazardous waste contractor immediately.
Phase A: Waste Characterization & Segregation[1]
The Golden Rule: This compound is Non-Halogenated Organic Waste .
-
EPA Waste Code (RCRA): While not explicitly P- or U-listed, it must be characterized. If ignitable (flash point <60°C in solution), assign D001 .[2] If toxic via TCLP, assign appropriate D-codes.[2] In most research settings, it is managed as "Non-Regulated Chemical Waste" destined for incineration.
Phase B: Step-by-Step Disposal Procedure
Scenario 1: Pure Solid Substance (Expired or Surplus)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Avoid generating dust.[3][4][5]
-
Solvent Rinse: Rinse the original container with a small volume of Acetone or Ethanol.
-
Consolidation: Add the rinse solvent to the solid waste container (only if the facility allows liquid/solid mixing; otherwise, segregate rinse into Liquid Waste).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde (95%), Acetone (5%)"
-
Hazard Check: Irritant, Combustible.
-
Scenario 2: Reaction Mixture (In Solution)
-
Solvent Check: Identify the primary solvent.
-
If DCM/Chloroform: Dispose in Halogenated Waste .
-
If Methanol/Ethyl Acetate/DMF: Dispose in Non-Halogenated Waste .
-
-
pH Check: Ensure the solution is neutral (pH 6-8). Acidic byproducts (common in aldehyde synthesis) should be quenched carefully with Sodium Bicarbonate before entering the solvent waste stream to prevent drum corrosion.
-
Peroxide Check: If the waste has been sitting in ether solvents (THF, Diethyl Ether) for >3 months, test for peroxides before moving.
Scenario 3: Contaminated Debris (Gloves, Weigh Boats)
-
Bagging: Place items in a clear, 4-mil polyethylene bag.
-
Tagging: Label as "Solid Debris Contaminated with Organic Aldehydes."
-
Bin: Place in the solid hazardous waste drum (usually the black or blue drum).
Visualizing the Decision Logic
The following workflow illustrates the critical decision nodes for disposing of this specific aldehyde derivative.
Figure 1: Waste Stream Decision Matrix. Blue nodes indicate decision points; Green/Red nodes indicate final waste streams.
Emergency Procedures (Spill Response)
Even with perfect protocols, accidents happen. This specific aldehyde is viscous and persistent.
-
Evacuate & Ventilate: If a powder spill occurs, stop airflow disturbance. If liquid, ventilate the area.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.
-
Liquid: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone, as the high surface area can increase evaporation of the solvent vehicle.
-
-
Decontamination: Scrub the surface with a soap/water solution. Aldehydes can leave sticky residues; a final wipe with Ethanol helps solubilize the remaining film.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
-
PubChem. (2024).[6] Compound Summary: Benzaldehyde Derivatives Safety Profile. National Library of Medicine.
Sources
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- 2. dec.vermont.gov [dec.vermont.gov]
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- 4. fishersci.com [fishersci.com]
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- 6. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
Topic: Role: Senior Application Scientist
Executive Summary: Operational Safety Profile
Compound: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Air-Sensitive Operational Status: Band 3/4 Control Strategy (Treat as High Potency Intermediate until toxicological data confirms otherwise).
This guide defines the safety architecture for handling this specific benzaldehyde derivative. While standard Safety Data Sheets (SDS) often classify this family of compounds generically as "Irritants," the structural combination of a reactive aldehyde functionality with a lipophilic phenoxy-ether tail dictates a stricter handling protocol. The aldehyde moiety presents an oxidation risk (converting to acidic byproducts) and a sensitization risk, while the ether linkage increases lipid solubility, potentially enhancing dermal absorption.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of the hazard.
| Structural Motif | Associated Hazard | Operational Implication |
| Benzaldehyde Moiety | Respiratory Irritation & Auto-oxidation. Aldehydes readily oxidize in air to form carboxylic acids (in this case, a benzoic acid derivative), which are more corrosive than the parent compound. | Inert Atmosphere Required. Handle under Nitrogen ( |
| Phenoxy-Ether Tail | Lipophilicity. The ether chain increases the molecule's ability to penetrate the stratum corneum (outer skin layer). | Glove Permeation. Standard thin nitrile may be insufficient for prolonged contact; double-gloving is mandatory. |
| Benzylic Position | Reactivity. The carbon between the rings is susceptible to radical halogenation or oxidation. | Spill Stability. Avoid using bleach (hypochlorite) immediately on spills, as it may cause rapid, exothermic oxidation. |
Part 2: Task-Based PPE Matrix
The following matrix moves beyond generic advice, tailoring protection to specific laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory/Body | Rationale |
| Weighing (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer glove immediately if contaminated.[1] | Safety Goggles (Indirect vented). Note: Safety glasses are insufficient due to fine dust migration. | Fume Hood or Powder Weighing Station. If open bench: N95/P100 mask required. | Static charge often causes benzaldehyde solids to "fly." Inhalation sensitization is a critical risk. |
| Synthesis/Solvent Handling | Laminate Film (Silver Shield) or Thick Nitrile (>8 mil) if using DCM/THF. Standard Nitrile if using Methanol/Ethyl Acetate. | Face Shield + Safety Goggles. | Lab Coat (Chemical Resistant) . Tyvek sleeves recommended. | Aromatic aldehydes in organic solvents penetrate nitrile rapidly (breakthrough <15 mins for DCM). |
| Quenching/Work-up | Double Nitrile (Long cuff). | Safety Goggles . | Fume Hood Sash at lowest working height. | Exothermic risk.[2] Aldehydes can react violently with strong oxidizers or reducing agents. |
| Spill Cleanup (<5g) | Double Nitrile + Butyl Rubber (if solvent involved). | Full Face Respirator (Organic Vapor/Acid Gas cartridge) if outside hood. | Tyvek Suit or apron. | Prevention of dermal absorption during gross contamination. |
Part 3: Operational Protocols
Safe Weighing & Transfer Protocol
-
Context: This compound is likely a solid with a low melting point (~40–70°C) or a viscous oil.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Benzaldehyde derivatives are prone to static cling, increasing inhalation risk.
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Left Hand (Clean): Opens doors, touches instrument panels.
-
Right Hand (Dirty): Holds spatula, touches chemical container.
-
Why? Prevents cross-contamination of the balance area, a common source of trace exposure.
-
-
Atmosphere: Flush the headspace of the storage container with Argon before re-sealing to prevent auto-oxidation to the corresponding benzoic acid.
Decontamination & Disposal
-
Deactivation Chemistry: Unlike simple acids, aldehydes require specific deactivation if spilled.
-
Reagent: Aqueous Sodium Bisulfite (
). -
Mechanism: Bisulfite forms a water-soluble adduct with the aldehyde, reducing volatility and reactivity.
Part 4: Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, integrating the "Precautionary Principle" for intermediates with limited tox data.
Figure 1: Operational safety lifecycle for handling reactive benzaldehyde intermediates, detailing PPE adjustments based on physical state and emergency response logic.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart.[Link]
-
Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation.[6][Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
